D-Ribose-4,5-13C2
Description
Properties
Molecular Formula |
C₃¹³C₂H₁₀O₅ |
|---|---|
Molecular Weight |
152.12 |
Synonyms |
Ribose-4,5-13C2; D-(-)-Ribose-4,5-13C2; |
Origin of Product |
United States |
Foundational & Exploratory
Chemical Properties and Metabolic Tracing of D-Ribose-4,5-13C2: A Technical Guide
Topic: Chemical Properties and Metabolic Tracing of D-Ribose-4,5-13C2 Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
D-Ribose-4,5-13C2 is a specialized stable isotope tracer designed to deconvolute complex metabolic fluxes at the intersection of the Pentose Phosphate Pathway (PPP), nucleotide biosynthesis, and glycolysis.[1] Unlike universally labeled glucose (U-13C6), which introduces label scrambling early in central carbon metabolism, D-Ribose-4,5-13C2 enters metabolism downstream of the oxidative PPP committed step.[1]
This guide details the physicochemical profile of this isotopomer, its mechanistic utility in distinguishing oxidative vs. non-oxidative PPP fluxes, and a validated LC-MS workflow for tracing carbon fate into nucleotide pools and glycolytic intermediates.
Part 1: Chemical Profile & Specifications[2]
To ensure experimental reproducibility, the tracer must meet specific purity and stability standards. The following table summarizes the critical chemical properties of D-Ribose-4,5-13C2.[1]
| Property | Specification | Technical Note |
| Chemical Formula | Two carbons at positions 4 and 5 are replaced with | |
| Molecular Weight | ~152.15 g/mol | +2.006 Da shift relative to unlabeled D-Ribose (150.13 g/mol ).[1] |
| Isotopic Enrichment | High enrichment minimizes correction factors for natural abundance in Mass Isotopomer Distribution (MID) analysis.[1] | |
| Solubility | Soluble in water (50 mg/mL) | Highly hydrophilic; stock solutions should be prepared in sterile, nuclease-free water.[1] |
| Appearance | White to off-white crystalline powder | Hygroscopic; store desiccated at -20°C to prevent hydrolysis or degradation.[1] |
| Chemical Stability | Stable > 2 years at -20°C | Avoid repeated freeze-thaw cycles of aqueous stocks.[1] |
| Metabolic Entry | Ribokinase (RBKS) | Phosphorylated directly to Ribose-5-Phosphate (R5P), bypassing Hexokinase and G6PDH.[1] |
Part 2: Mechanistic Basis of Tracing[2]
The "Bypass" Logic
The primary utility of D-Ribose-4,5-13C2 lies in its ability to bypass the oxidative branch of the PPP (oxPPP).[1]
-
Glucose Tracers: Enter via Hexokinase
G6P.[1] Label can go through Glycolysis or oxPPP (losing C1 as CO ).[1] -
Ribose Tracers: Enter via Ribokinase
Ribose-5-Phosphate (R5P).[1] This pool equilibrates with the non-oxidative PPP (non-oxPPP) and nucleotide synthesis pathways without obligatory oxidative decarboxylation.[1]
Carbon Fate Mapping
When D-Ribose-4,5-13C2 is metabolized, the
-
Path A: Nucleotide Synthesis (Direct Incorporation) [1]
-
Path B: Recycling to Glycolysis (Non-Oxidative PPP) [1]
-
Through the actions of Transketolase (TK) and Transaldolase (TA), the carbon backbone is rearranged.[1]
-
Mechanism:
-
Glycolytic Re-entry: The resulting F6P (labeled at 5,6) is cleaved by Aldolase into Glyceraldehyde-3-Phosphate (GAP) labeled at positions 2,3.[1]
-
Final Readout: Lactate labeled at C2, C3 (M+2) .[1]
-
Diagram 1: Carbon Fate Map
The following diagram visualizes the flow of
Caption: Carbon atom transition map showing the fate of D-Ribose-4,5-13C2. Note the divergence into nucleotides (M+2) versus the specific scrambling into Lactate (M+2) via non-oxidative PPP recycling.
Part 3: Experimental Workflow
This protocol is designed for adherent mammalian cells but can be adapted for suspension cultures or tissue slices.[1]
Phase 1: Tracer Delivery
Objective: Replace natural ribose sources with the isotopomer without perturbing steady-state metabolism.[1]
-
Media Preparation:
-
Prepare glucose-free, ribose-free DMEM (or relevant base medium).[1]
-
Add unlabeled Glucose (physiologic 5 mM or high 25 mM depending on model).[1]
-
Add D-Ribose-4,5-13C2 to a final concentration of 50 µM - 500 µM .
-
Note: Ribose transport is often slower than glucose; higher concentrations may be needed if Ribose is the sole carbon source (rare).[1] For tracing recycling, 100 µM is typically sufficient.[1]
-
-
Equilibration:
Phase 2: Quenching & Extraction
Objective: Halt metabolism instantly to preserve the metabolic snapshot.[1]
-
Quenching:
-
Extraction:
Phase 3: LC-MS/MS Analysis
Objective: Separate isomers (e.g., R5P vs. Ribulose-5-P) and detect mass shifts.
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is essential for polar sugar phosphates.[1]
-
Mass Spectrometry: High-Resolution (Orbitrap or Q-TOF) operating in Negative Ion Mode.[1]
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for metabolic tracing using D-Ribose-4,5-13C2, emphasizing rapid quenching to prevent metabolite degradation.
Part 4: Data Interpretation & Troubleshooting
Mass Isotopomer Distribution (MID) Analysis
Data should be corrected for natural abundance (using unlabeled controls) before interpreting flux.[1]
-
High M+2 in Nucleotides (ATP/GTP):
-
High M+2 in Lactate/Pyruvate:
-
Absence of Label in Lactate:
-
Indicates the ribose is exclusively used for biosynthesis (anabolism) and not being burned for energy (catabolism).[1]
-
Common Pitfalls
-
Low Signal: Ribose uptake can be slow in certain cell lines (e.g., those with low SLC2A5/GLUT5 or Ribokinase expression).[1] Solution: Verify Ribokinase expression via Western Blot or qPCR if no label is detected.[1]
-
Scrambling: If M+1 species appear, it suggests complex recycling through the TCA cycle (Pyruvate
OAA PEPCK) or extensive scrambling via multiple turns of the PPP.[1] Focus on the M+2/M+0 ratio for primary flux estimation.[1]
References
-
Cambridge Isotope Laboratories. (n.d.).[1] D-Ribose (U-13C5, 98%) and Metabolic Tracers.[1] Retrieved from
-
BenchChem. (2025).[1][3][4] Application Notes and Protocols for 13C Tracer Studies using Liquid Chromatography-Mass Spectrometry (LC-MS). Retrieved from
-
Jang, C., et al. (2018).[1] Metabolite Exchange between Mammalian Organs Quantified by Stable Isotope Tracing. Cell Metabolism.[1][5][6] (General reference for 13C tracing principles).
-
Katz, J., & Rognstad, R. (1967).[1][7] The labeling of pentose phosphate from glucose-14C and estimation of the rates of transaldolase, transketolase, the contribution of the pentose cycle, and ribose phosphate synthesis. Biochemistry. (Foundational text on PPP carbon mapping).
-
MedChemExpress. (n.d.).[1] D-Ribose-13C-4 and Stable Isotope Products. Retrieved from
Sources
- 1. Ribose 5-phosphate - Wikipedia [en.wikipedia.org]
- 2. Cambridge Isotope Laboratories D-RIBOSE (5-13C, 99%), 0.25 G, 139657-62-8, | Fisher Scientific [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Dynamics and Metabolic Utility of D-Ribose-4,5-13C2
Executive Summary: The "Sparse Labeling" Advantage
D-Ribose-4,5-13C2 is a highly specialized isotopomer of ribose where only the hydroxymethyl carbon (C5) and its adjacent ring carbon (C4) are enriched with Carbon-13. Unlike Uniformly labeled (
-
NMR Structural Biology: It isolates the exocyclic
-torsion angle dynamics in RNA/DNA backbones without interference from the ribose ring puckering couplings ( ). -
Metabolic Tracing: It serves as a definitive tracer for the Nucleotide Salvage Pathway , distinguishing direct ribose incorporation from oxidative scrambling.
This guide details the structural physics, synthesis pathways, and experimental protocols for utilizing this isotopomer.
Structural Analysis: The NMR Signature
The primary utility of D-Ribose-4,5-13C2 lies in its ability to simplify the complex spin systems of nucleic acids. In solution, D-ribose exists in an equilibrium of pyranose and furanose forms. The 4,5-labeling pattern remains contiguous regardless of ring closure, providing a stable spin-pair probe.
The C4-C5 Spin System
In a
| Parameter | Value (Approx.) | Structural Significance |
| 40 - 45 Hz | Direct bond connectivity; sensitive to backbone strain. | |
| < 5 Hz | Reports on the | |
| Silent | In this isotopomer, C3 is |
Probing the -Torsion Angle
The conformation of the exocyclic hydroxymethyl group is described by the torsion angle
-
Why 4,5-13C2? In large RNA molecules, the spectral linewidth is dominated by dipolar relaxation. The
pair allows measurement of Residual Dipolar Couplings (RDCs) specific to the backbone orientation, independent of the sugar pucker (C2'-endo vs C3'-endo).
Visualization: Tautomeric Equilibrium & Labeling
The following diagram illustrates the D-Ribose equilibrium. Note that while the ring size changes (Pyranose vs. Furanose), the C4-C5 bond (the labeled site) is structurally distinct in both, but critically involved in the furanose ring closure.
Figure 1: Tautomeric equilibrium of D-Ribose. The 4,5-labeling pattern behaves differently in Pyranose (ring integration) vs. Furanose (exocyclic tail).
Metabolic Flux Analysis (MFA) Applications[1][2][3][4]
While glucose is the standard tracer for central carbon metabolism, D-Ribose-4,5-13C2 is a precision tool for dissecting Nucleotide Salvage vs. De Novo Synthesis .
The Pathway Logic
-
Salvage Pathway: If a cell takes up D-Ribose-4,5-13C2 and uses it directly to rebuild ATP/GTP, the resulting nucleotides will retain the exact 4,5-coupling pattern.
-
Pentose Phosphate Pathway (PPP) Reversal: If the ribose is catabolized back into glycolysis (via Transketolase/Transaldolase), the C4-C5 bond is broken or scrambled.
-
Transketolase Reaction: Transfers a 2-carbon unit. The C4-C5 fragment of ribose (now acting as an acceptor) may be separated, destroying the specific
doublet signal in NMR or changing the mass isotopomer distribution (MID) in Mass Spec.
-
Experimental Workflow: Salvage Tracing
Figure 2: Metabolic fate of D-Ribose-4,5-13C2. Retention of the 13C doublet indicates salvage; loss indicates catabolism.
Synthesis and Production
Producing high-purity D-Ribose-4,5-13C2 is complex. The two primary routes are:
Chemo-Enzymatic Synthesis (Preferred)
This method utilizes the reversibility of the Pentose Phosphate Pathway enzymes.
-
Precursors: [1,2-13C2]-Hydroxypyruvate + Glyceraldehyde-3-Phosphate.
-
Enzyme: Transketolase.
-
Mechanism: Transketolase transfers the labeled 2-carbon unit from hydroxypyruvate to an acceptor, generating a specific labeling pattern.
-
Advantage: High stereospecificity and yield.
Chemical Synthesis[5]
-
Route: From [1,2-13C2]-Glucose.
-
Process: Requires degradation of the glucose chain (oxidative decarboxylation) to remove C1, effectively shifting the labels.
-
Challenge: Expensive and requires extensive purification to remove isomers (Arabinose/Xylose).
Detailed Protocol: NMR Characterization
Objective: Verify the structural integrity and isotopic enrichment of D-Ribose-4,5-13C2 using 1D and 2D NMR.
Reagents:
-
D-Ribose-4,5-13C2 (10 mg)
-
D2O (99.9% D)
-
TSP (Internal Standard)
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve 10 mg of isotopomer in 600 µL D2O.
-
Allow sample to equilibrate for 4 hours at room temperature. Crucial: Ribose mutarotation is slow; immediate measurement will show disproportionate alpha/beta ratios.
-
-
1D 13C-NMR Acquisition:
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Scans: 256 (Due to high enrichment, fewer scans are needed than natural abundance).
-
Target Observation: Look for the C5 signal (~62-64 ppm) and C4 signal (~84 ppm for furanose).
-
Validation: Both peaks must appear as doublets. Calculate
coupling: . It should be ~40-45 Hz.
-
-
2D 1H-13C HSQC (The "Sparse" Check):
-
Pulse Sequence: hsqcetgpsisp2 (Sensitivity enhanced).
-
Analysis: You should observe cross-peaks only for the C4-H4 and C5-H5 correlations. The rest of the spectrum (C1, C2, C3) should show only weak natural abundance signals (1.1%).
-
Failure Mode: If C1/C2/C3 show strong signals, the sample is likely U-13C, not 4,5-13C2.
-
References
-
Serianni, A. S., et al. (1996).[1] Carbon-13-Carbon-13 NMR Spin-Spin Coupling Constants in Saccharides: Structural Correlations. Carbohydrate Research.[2][3][4]
-
Bondo, P. B., & Serianni, A. S. (1995).[3] [13C]-Enriched Methyl Aldopyranosides: Structural Interpretations of 13C-1H Spin-Coupling Constants. Journal of the American Chemical Society.[3][5]
-
Metallo, C. M., et al. (2025). Evaluation of 13C Isotopic Tracers for Metabolic Flux Analysis.[6][7] ResearchGate.[6]
-
Omicron Biochemicals. Stable Isotope-Labeled Carbohydrates: Synthesis and Applications. (Industry Standard Reference for Synthesis Routes).
-
Cambridge Isotope Laboratories. D-Ribose (U-13C5) and Isotopomer Applications.
Sources
- 1. datapdf.com [datapdf.com]
- 2. isotope.com [isotope.com]
- 3. cigs.unimo.it [cigs.unimo.it]
- 4. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 5. 13C NMR relaxation and conformational flexibility of the deoxyribose ring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Molecular Weight and Isotopic Purity of D-Ribose-4,5-13C₂
[1]
Executive Summary
D-Ribose-4,5-13C₂ is a stable isotope-labeled isotopomer of D-ribose, a critical pentose sugar involved in the backbone of RNA and ATP.[1] This specific isotopomer, labeled with Carbon-13 at the 4 and 5 positions, serves as a high-precision tool in biomolecular NMR (for sugar pucker analysis) and metabolic flux analysis (tracing the non-oxidative branch of the Pentose Phosphate Pathway).[1]
This guide provides a rigorous technical framework for the characterization, validation, and application of D-Ribose-4,5-13C₂, addressing the specific challenges of isotopic purity determination in mutarotating sugars.
Chemical Identity and Physicochemical Properties[2]
Nomenclature and Structure
-
IUPAC Name: (2R,3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol (labeled at C4, C5)[1]
-
Chemical Formula:
C₂ C₃H₁₀O₅[1] -
CAS Number (Labeled): 156522-68-0 (Generic for x-13C ribose, specific isotopomers vary)[1]
-
Solubility: Highly soluble in water (>100 mg/mL); soluble in DMSO.[1]
Molecular Weight Calculations
Precise mass calculation is prerequisite for High-Resolution Mass Spectrometry (HRMS) validation.[1] The substitution of two
| Parameter | Natural D-Ribose ( | D-Ribose-4,5-13C₂ ( |
| Monoisotopic Mass | 150.0528 Da | 152.0596 Da |
| Average Molecular Weight | 150.13 g/mol | 152.11 g/mol |
| Mass Shift ( | — | +2.0067 Da |
Table 1: Comparative mass spectrometry parameters calculated using IUPAC atomic weights (
Isotopic Purity: Definitions and Criticality
For high-fidelity applications, Chemical Purity (absence of other molecules) and Isotopic Purity (enrichment level) must be distinguished.[1]
-
Atom % Enrichment: The average probability that a specific carbon site (C4 or C5) is
C. High-grade standards typically require >99 atom %.[1] -
Isotopologue Distribution: The specific fraction of molecules containing 0, 1, or 2
C atoms.
Impact on Experimentation: In metabolic flux analysis (MFA), the presence of M+1 impurities can simulate "scrambling" activity by transketolase, leading to false-positive flux calculations.[1] Therefore, characterizing the M+2 abundance is more critical than the average atom %.
Analytical Validation Protocols
Protocol A: High-Resolution Mass Spectrometry (HRMS)
Objective: Quantify the isotopologue distribution (M+0, M+1, M+2).[1]
Methodology:
-
Instrument: Orbitrap or Q-TOF MS (Resolution > 30,000 FWHM).[1]
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (Ribose ionizes well as [M-H]⁻).
-
Mobile Phase: 80:20 Acetonitrile:Water + 10 mM Ammonium Acetate (HILIC conditions to retain polar sugars).[1]
-
Data Analysis:
-
Extract Ion Chromatogram (EIC) for m/z 149.05 (Natural [M-H]⁻) and m/z 151.06 (Labeled [M-H]⁻).
-
Calculate Isotopic Enrichment (
) using peak areas ( ): [1]
-
Protocol B: Quantitative C-NMR Spectroscopy
Objective: Verify positional labeling (C4, C5) and assess structural integrity.
Challenge: D-Ribose mutarotates in solution, existing as an equilibrium of
Step-by-Step Workflow:
-
Sample Prep: Dissolve 10-20 mg D-Ribose-4,5-13C₂ in 600
L D₂O. -
Acquisition:
-
Spectral Interpretation:
-
Coupling (
): Expect strong doublets for C4 and C5 due to direct one-bond C- C coupling ( ).[1] -
Chemical Shifts:
-
Visualization: Validation & Application Logic
Quality Control Workflow
This diagram illustrates the decision matrix for releasing a batch of D-Ribose-4,5-13C₂ for research use.
Figure 1: Integrated Quality Control Workflow for Stable Isotope Standards.
Application Logic: Metabolic Tracing
D-Ribose-4,5-13C₂ is often used to probe the Non-Oxidative Pentose Phosphate Pathway (PPP) .[1] The specific labeling pattern allows researchers to distinguish between ribose generated via the oxidative branch (G6PDH) versus the non-oxidative branch (Transketolase).
Figure 2: Metabolic Flux Logic. Using [1,2-13C2]Glucose, the Oxidative PPP yields [4,5-13C2]Ribose (clean retention of C4-C5 bond), while non-oxidative pathways scramble the label.[1]
Handling and Stability
-
Hygroscopicity: D-Ribose is hygroscopic.[1] The 13C-labeled form should be stored in a desiccator at -20°C.[1]
-
Sterilization: For cell culture applications, dissolve in media and filter sterilize (0.22
m). Do not autoclave, as sugars can undergo Maillard reactions or caramelization at high temperatures. -
Solution Stability: Stable in neutral aqueous solution for 24-48 hours at 4°C. Long-term storage in solution is not recommended due to potential microbial growth or slow chemical degradation.[1]
References
-
Serianni, A. S., & Bondo, P. B. (1994).[1][2] 13C-labeled D-ribose: chemi-enzymic synthesis of various isotopomers. Journal of Biomolecular Structure and Dynamics.
-
Katz, J., & Rognstad, R. (1967).[1] Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose. Biochemistry. [1]
-
Cambridge Isotope Laboratories. (2025).[1][3] D-Ribose (U-13C5) Product Specifications and Applications.
-
Almac Group. (2025).[1] Determination of Isotopic Purity by Accurate Mass LC/MS.
-
Sigma-Aldrich. (2025).[1] D-Ribose-2,3,4,5-13C4 Product Information.
Introduction to stable isotope labeling with D-Ribose-4,5-13C2
This guide serves as an advanced technical resource for the application of D-Ribose-4,5-13C2 in metabolic flux analysis (MFA) and nucleotide biosynthesis tracking.
Executive Summary
D-Ribose-4,5-13C2 is a specialized stable isotope tracer designed to decouple and quantify the bidirectional flux between the Pentose Phosphate Pathway (PPP) and nucleotide biosynthesis. Unlike universal glucose tracers (e.g., [U-13C6]-Glucose), which label the entire carbon backbone of downstream metabolites, D-Ribose-4,5-13C2 provides a surgical entry point directly into the ribose salvage pathway.
Primary Utility:
-
Quantifying Ribose Salvage vs. De Novo Synthesis: Distinguishing exogenous ribose utilization from glucose-derived ribose.
-
Tracking Non-Oxidative PPP "Back-Flux": Measuring the recycling of Ribose-5-Phosphate (R5P) back into glycolysis for energy generation (Warburg Effect context).
-
NMR Structural Analysis: Providing specific 13C-13C spin systems for conformational dynamics studies in RNA/DNA without the spectral crowding of uniformly labeled substrates.
Mechanistic Basis & Tracing Logic
To design effective experiments, one must understand the fate of the C4 and C5 carbons of ribose upon entering the cell.
The Entry Node: Ribokinase
D-Ribose-4,5-13C2 enters the cell via ribose transporters and is immediately phosphorylated by Ribokinase (RBKS) to form Ribose-5-Phosphate (R5P) , retaining the 13C labels at positions 4 and 5.
The Bifurcation Point
Once formed, [4,5-13C2]-R5P faces a critical metabolic decision:
-
Anabolic Fate (Nucleotide Synthesis): Conversion to Phosphoribosyl pyrophosphate (PRPP) by PRPP Synthetase. The C4-C5 bond remains intact, incorporating into the ribose moiety of ATP, GTP, UTP, and CTP (and subsequently RNA/DNA).
-
Catabolic Fate (Non-Oxidative PPP): Isomerization to Ribulose-5-P (Ru5P) or Epimerization to Xylulose-5-P (Xu5P), followed by re-entry into glycolysis via Transketolase (TKT) and Transaldolase (TALDO).
Atom Mapping the Catabolic Fate
The catabolic breakdown of Ribose-4,5-13C2 is the most complex and information-rich pathway.
-
Isomerization: R5P (4,5-13C2)
Xu5P (4,5-13C2). -
Transketolase Reaction:
-
Donor: Xu5P (4,5-13C2) donates C1-C2 to an acceptor.
-
Remnant: The remaining C3-C4-C5 fragment of Xu5P becomes Glyceraldehyde-3-Phosphate (GAP) .
-
Label Transfer: The C4 and C5 of the original ribose become C2 and C3 of GAP .
-
Result: If D-Ribose-4,5-13C2 is burned for energy, it generates [2,3-13C2]-Lactate .
Figure 1: Metabolic fate of D-Ribose-4,5-13C2. Note the split between stable incorporation into nucleotides (Green) and catabolic conversion to Lactate (Green) via the non-oxidative PPP.
Experimental Protocol: In Vitro Tracing[1]
This protocol is optimized for adherent cancer cell lines (e.g., HeLa, A549) but can be adapted for suspension cells.
Reagents & Materials
-
Tracer: D-Ribose-4,5-13C2 (99% enrichment).
-
Base Media: Glucose-free, Ribose-free DMEM (custom formulation).
-
Serum: Dialyzed FBS (dFBS) is mandatory to remove endogenous unlabeled ribose and glucose.
Cell Culture & Labeling Workflow
-
Seeding: Seed cells in standard media (unlabeled) and grow to 60-70% confluence.
-
Wash: Wash cells 2x with warm PBS to remove residual unlabeled metabolites.
-
Pulse Labeling:
-
Replace media with tracing media containing:
-
5 mM D-Ribose-4,5-13C2 (Physiological levels are lower, but 5mM ensures saturation for flux analysis).
-
Optional: 5-10 mM Unlabeled Glucose (if assessing competition).
-
-
Timepoints:
-
15 min - 1 hour: For measuring initial uptake and R5P pool turnover.
-
24 hours: For steady-state incorporation into RNA/DNA and lactate secretion.
-
-
-
Quenching:
-
Rapidly aspirate media.
-
Wash 1x with ice-cold PBS.
-
Add 80% Methanol (-80°C) directly to the plate. Incubate on dry ice for 20 mins.
-
Metabolite Extraction
-
Scrape cells in cold methanol and transfer to tubes.
-
Vortex vigorously (30 sec) and centrifuge at 14,000 x g for 10 min at 4°C.
-
Transfer supernatant (metabolites) to a new glass vial.
-
Dry under nitrogen stream or SpeedVac.
-
Reconstitute in LC-MS grade water (20-50 µL) prior to injection.
Analytical Setup & Data Interpretation
LC-MS/MS Configuration
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) is required for polar sugar phosphates. (e.g., ZIC-pHILIC).
-
Mode: Negative Ion Mode (ESI-).
-
Key Transitions (MRM):
| Metabolite | Precursor Formula | Unlabeled Mass (m/z) | Target Mass (13C2) | Mass Shift |
| Ribose-5-P | C5H11O8P | 229.01 | 231.01 | M+2 |
| ATP | C10H16N5O13P3 | 505.98 | 507.98 | M+2 |
| GTP | C10H16N5O14P3 | 521.98 | 523.98 | M+2 |
| Lactate | C3H6O3 | 89.02 | 91.02 | M+2 |
| Sednoheptulose-7-P | C7H15O10P | 289.03 | 291.03 | M+2* |
*Note: S7P labeling depends on the specific transketolase pairing. If R5P (M+2) accepts C2 from unlabeled Xu5P, S7P becomes M+2.
Interpreting the Data
The Mass Isotopomer Distribution (MID) reveals the pathway utilization:
-
High M+2 in ATP/GTP: Indicates active Ribose Salvage . The cell is efficiently phosphorylating exogenous ribose and using it for nucleotide synthesis.
-
High M+2 in Lactate: Indicates active Non-Oxidative PPP Back-Flux . The cell is breaking down ribose for energy rather than using it for synthesis. This is common in hypoxic tumors or glucose-deprived states.
-
M+1 Species: Rare with this tracer. If observed, it implies complex scrambling via multiple cycles of the PPP or recombination with partially labeled fragments.
References
-
LeMaster, D. M., & Kushlan, D. M. (1996). Alternate-site isotopic labeling of ribonucleotides for NMR studies of ribose conformational dynamics in RNA. Journal of the American Chemical Society, 118(39), 9255-9264.
-
Bondo, P. B., & Serianni, A. S. (1994). 13C-labeled D-ribose: Chemi-enzymic synthesis of various isotopomers. Journal of Biomolecular Structure and Dynamics, 11(5), 1133-1148.[1]
-
Lane, A. N., & Fan, T. W. M. (2015). Regulation of mammalian nucleotide metabolism and biosynthesis. Nucleic Acids Research, 43(4), 2466-2485.
-
Cambridge Isotope Laboratories. (2024).[2] Stable Isotope-Labeled Carbohydrates for Metabolic Research.
Sources
Harnessing Positional Isotopic Labeling: The Strategic Advantages of D-Ribose-4,5-13C2 in Modern Nucleotide Research
An In-Depth Technical Guide
Abstract
Stable isotope labeling is a cornerstone of modern biomolecular research, enabling the precise interrogation of metabolic pathways, molecular dynamics, and drug interactions.[1] Among the array of available isotopic tracers, D-Ribose labeled with Carbon-13 (¹³C) at specific positions offers unparalleled advantages for studying nucleotides, the fundamental building blocks of DNA and RNA. This guide provides an in-depth technical exploration of D-Ribose-4,5-¹³C₂, a strategically labeled precursor that empowers researchers in structural biology, metabolomics, and drug development. We will delve into the core principles of its application, the causality behind its experimental utility in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and provide field-proven protocols for its integration into demanding research workflows.
Introduction: The Centrality of Ribose and Isotopic Labeling
D-Ribose is a pentose sugar that forms the backbone of ribonucleic acid (RNA) and is a precursor to deoxyribose in deoxyribonucleic acid (DNA).[2] It is a central component of adenosine triphosphate (ATP), the primary energy currency of the cell, and is synthesized via the pentose phosphate pathway (PPP).[3][4] Given this central role, tracking the metabolic fate and structural incorporation of ribose provides a direct window into the synthesis, function, and dynamics of nucleic acids and energy metabolism.
Stable isotope labeling involves replacing an atom (e.g., ¹²C) with its heavier, non-radioactive isotope (e.g., ¹³C).[5] This "heavy" label acts as a tracer that can be detected by analytical techniques like NMR and MS, allowing researchers to follow molecules through complex biological systems without the safety concerns associated with radioisotopes.[6] The choice of which precursor to label, and at which atomic positions, is a critical experimental decision that dictates the type and quality of information that can be obtained.
D-Ribose-4,5-¹³C₂ is a specific isotopomer where the carbon atoms at the C4' and C5' positions of the ribose ring are replaced with ¹³C. This specific labeling pattern is not arbitrary; it is designed to introduce probes into a region of the nucleotide that is critical for both structural conformation and metabolic activity, offering distinct advantages over uniform or other position-specific labeling strategies.
Core Advantage in NMR Spectroscopy: Probing Nucleic Acid Dynamics
NMR spectroscopy is a powerful technique for studying the structure and dynamics of biomolecules at atomic resolution.[7] However, for larger molecules like RNA and DNA, spectral overlap and signal broadening can be significant challenges.[8] Isotope labeling, particularly with ¹³C, is essential to overcome these limitations.[9][10]
The strategic placement of ¹³C labels at the C4' and C5' positions provides a unique spectroscopic handle to probe the puckering of the ribose ring and the dynamics of the phosphodiester backbone—motions that are fundamental to nucleic acid function, such as protein recognition and conformational changes.[9]
Workflow for NMR Analysis of Labeled RNA
The general workflow involves synthesizing ¹³C-labeled ribonucleoside 5'-triphosphates (rNTPs) from the D-Ribose-4,5-¹³C₂ precursor, followed by in vitro transcription to produce the RNA molecule of interest for subsequent NMR analysis.[7]
Caption: Experimental workflow from labeled precursor to NMR analysis.
Key Advantages of C4'/C5' Labeling in NMR:
-
Reduced Spectral Crowding: By labeling only two carbons in the ribose moiety, the resulting ¹³C NMR spectrum is significantly simplified compared to that of a uniformly labeled sample. This minimizes signal overlap, which is a major bottleneck in the resonance assignment of larger nucleic acids.[8]
-
Probing Sugar Pucker and Backbone Conformation: The C4' carbon is central to the conformation of the furanose ring. The chemical shifts and coupling constants involving C4' are highly sensitive to the sugar pucker (C2'-endo vs. C3'-endo), which defines the local geometry of the helix (A-form vs. B-form). The C5' carbon is part of the exocyclic group and directly involved in the phosphodiester linkage, making it an excellent probe for backbone torsional angles (β, γ, ε, ζ).
-
Relaxation Studies: ¹³C relaxation experiments (T₁, T₂, NOE) on the C4' and C5' positions provide quantitative insights into the pico- to nanosecond timescale motions of the sugar-phosphate backbone, which are critical for molecular recognition and catalytic function.[9]
| Feature | Uniform ¹³C Labeling | D-Ribose-4,5-¹³C₂ Labeling | Rationale for Advantage |
| Spectral Complexity | High | Low | Simplifies resonance assignment and analysis, especially for larger RNAs.[8] |
| Cost | High | Moderate | Fewer labeled atoms reduce the cost of the precursor material. |
| Focus of Analysis | Entire Molecule | Sugar-Phosphate Backbone | Provides specific, unambiguous probes for key conformational parameters (sugar pucker, backbone torsions).[9] |
| ¹³C-¹³C Coupling | Extensive | Minimal | The absence of adjacent ¹³C labels (except C4'-C5') simplifies spectra by removing complex homonuclear couplings. |
Core Advantage in Mass Spectrometry: Tracing Metabolic Flux
Mass spectrometry (MS) is a highly sensitive technique used to measure the mass-to-charge ratio of ions, making it ideal for detecting the mass shift introduced by stable isotopes.[1] In nucleotide research, MS is primarily used for metabolomics and metabolic flux analysis (MFA), which quantifies the rates of metabolic reactions.[11]
When cells are grown in the presence of D-Ribose-4,5-¹³C₂, the labeled ribose is incorporated into newly synthesized nucleotides via salvage or de novo pathways. By analyzing the mass isotopologue distribution (MID) of these nucleotides and their downstream metabolites, researchers can trace the flow of carbon and quantify the activity of specific pathways.[12][13]
Pentose Phosphate Pathway (PPP) and Nucleotide Synthesis
The PPP is a primary route for synthesizing ribose-5-phosphate, the precursor for nucleotides. D-Ribose-4,5-¹³C₂ enters this pathway and retains its labeling pattern as it is converted into phosphoribosyl pyrophosphate (PRPP) and subsequently incorporated into purine and pyrimidine nucleotides.
Caption: Incorporation of D-Ribose-4,5-13C2 into nucleotide pools.
Key Advantages of C4'/C5' Labeling in MS:
-
Distinct Mass Shift: The incorporation of two ¹³C atoms results in a clear M+2 mass shift in the ribose moiety of the nucleotide. This distinct signal is easily resolved from the natural abundance M+1 peak, providing a high signal-to-noise ratio for quantifying isotopic enrichment.[14]
-
Pathway Deconvolution: In metabolic flux analysis, the specific labeling pattern helps to distinguish between different biosynthetic routes. For example, the fate of the C4' and C5' carbons can be tracked through the PPP and other central carbon metabolism pathways, providing constraints for flux models that would be unavailable with uniform labeling.[11]
-
Drug Development and Pharmacodynamics: In drug development, particularly for nucleoside analogue drugs (e.g., antivirals, chemotherapeutics), this tracer can be used to monitor the drug's metabolism.[15] Researchers can quantify how much of the drug is incorporated into the cellular nucleotide pool, assess its impact on endogenous nucleotide synthesis, and understand its mechanism of action and potential off-target effects with high precision.[5][16]
Experimental Protocol: Enzymatic Synthesis of Labeled rNTPs
A critical step for many applications is the conversion of the labeled ribose into ribonucleoside 5'-triphosphates (rNTPs). The following is a representative protocol for the chemo-enzymatic synthesis of ¹³C-labeled rNTPs, which is often more efficient and specific than purely chemical methods.[17][18]
Objective: To synthesize a pool of [4',5'-¹³C₂]-rNTPs from D-Ribose-4,5-¹³C₂ for use in in vitro transcription.
Materials:
-
D-Ribose-4,5-¹³C₂ (e.g., from Santa Cruz Biotechnology or Cambridge Isotope Laboratories)[4][19]
-
Ribokinase (RK)
-
PRPP Synthetase
-
Appropriate nucleobase phosphoribosyltransferases (e.g., Orotate PRT, Uracil PRT, etc.)
-
Nucleoside monophosphate (NMP) kinases
-
Nucleoside diphosphate (NDP) kinases
-
ATP (unlabeled, high purity)
-
Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 10 mM DTT)
-
HPLC system for purification
Methodology:
-
Step 1: Phosphorylation of Ribose.
-
In a sterile microfuge tube, combine D-Ribose-4,5-¹³C₂ (10 mM), ATP (15 mM), and Ribokinase (5 U) in reaction buffer.
-
Incubate at 37°C for 2-4 hours. This reaction converts the labeled ribose to Ribose-5-Phosphate (R5P).
-
Causality: This initial phosphorylation traps the ribose inside the reaction cascade and prepares it for conversion to PRPP. ATP provides the phosphate group.
-
-
Step 2: Synthesis of PRPP.
-
To the same reaction mixture, add PRPP Synthetase (5 U) and additional ATP (to a final concentration of 20 mM).
-
Incubate at 37°C for another 2-3 hours. This converts the labeled R5P to [4,5-¹³C₂]-PRPP.
-
Causality: PRPP is the activated form of ribose required for the attachment of a nucleobase.
-
-
Step 3: Nucleobase Attachment and NMP Formation.
-
Add the desired nucleobase (e.g., Uracil, 10 mM) and the corresponding phosphoribosyltransferase (e.g., Uracil PRT, 5 U).
-
Incubate at 37°C for 3-5 hours. This reaction forms the nucleoside monophosphate (e.g., [4',5'-¹³C₂]-UMP).
-
Causality: This is the key step where the labeled sugar is attached to the base, forming the nucleotide structure.
-
-
Step 4: Sequential Phosphorylation to NTP.
-
To the NMP-containing mixture, add specific NMP kinase (5 U), NDP kinase (5 U), and a large excess of ATP (e.g., 50 mM) which serves as the phosphate donor.
-
Incubate at 37°C for 4-6 hours. This two-step cascade converts the NMP to NDP and finally to the desired NTP (e.g., [4',5'-¹³C₂]-UTP).
-
Causality: The kinases transfer phosphate groups from the abundant ATP pool to the labeled nucleotide, "powering it up" to the triphosphate level required for transcription.
-
-
Step 5: Purification and Quantification.
-
Terminate the reaction by heat inactivation (65°C for 15 min) or addition of EDTA.
-
Purify the resulting ¹³C-labeled NTP from the reaction mixture using anion-exchange HPLC.
-
Quantify the purified NTP using UV-Vis spectroscopy based on its known extinction coefficient. Confirm isotopic incorporation using mass spectrometry.
-
This self-validating system uses the specificity of enzymes to ensure high-yield conversion at each step, resulting in a high-purity labeled product ready for downstream applications.
Conclusion
D-Ribose-4,5-¹³C₂ is more than just a labeled molecule; it is a strategic tool that provides targeted insights into nucleotide and nucleic acid research. Its specific labeling pattern offers a powerful combination of spectral simplification for NMR-based structural dynamics and distinct, traceable mass shifts for MS-based metabolic analysis.[9][11] For researchers in structural biology, drug discovery, and systems biology, leveraging the advantages of D-Ribose-4,5-¹³C₂ enables a deeper, more precise understanding of the intricate roles that nucleotides play in cellular function, from genetic information transfer to the regulation of metabolic energy.
References
-
Dayie, K. T., & Bax, A. (2007). NMR studies of dynamics in RNA and DNA by 13C relaxation. Biopolymers, 86(5-6), 348-59. [Link]
-
Serianni, A. S., & Bondo, P. B. (1994). 13C-Labeled D-Ribose: Chemi-Enzymic Synthesis of Various Isotopomers. Journal of Biomolecular Structure and Dynamics, 11(5), 1133-48. [Link]
-
Scott, L. G., & Williamson, J. R. (2022). Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies. Molecules, 27(15), 4989. [Link]
-
Kishore, R., & Kaur, G. (2020). The use of stable isotopes in drug metabolism studies. ResearchGate. [Link]
-
Le, S., & Gabelica, V. (2022). Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Chemical Reviews. [Link]
-
Sprenger, M., et al. (2017). Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR. Nucleic Acids Research, 45(12), e109. [Link]
-
Serianni, A. S., & Bondo, P. B. (1994). 13C-labeled D-ribose: chemi-enzymic synthesis of various isotopomers. Journal of Biomolecular Structure & Dynamics, 11(5), 1133-1148. [Link]
-
Larsen, M. (2023). Using Stable Isotopes to Evaluate Drug Metabolism Pathways. Journal of Pharmaceutical Science & Emerging Drugs, 11(1). [Link]
-
Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]
-
Browne, T. R. (1999). The use of stable isotopes in drug metabolism studies. PubMed. [Link]
-
Eurisotop. (n.d.). Stable Isotopes in Drug Development. [Link]
- Scott, D. C., & Chance, M. R. (1993). Enzymatic synthesis of isotopically labeled carbohydrates, nucleotides and citric acid intermediates.
-
NPTEL-NOC IITM. (2019, May 6). 82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 [Video]. YouTube. [Link]
- Shestov, A. A., et al. (2014). The Pentose Phosphate Pathway and Cancer.
- Teitelbaum, J. E., Johnson, C., & St. Cyr, J. (2006). The use of D-ribose in chronic fatigue syndrome and fibromyalgia: a pilot study. Journal of Alternative and Complementary Medicine, 12(9), 857-862.
- Pauly, D. F., & Johnson, C. (2008). The role of D-ribose in cardiovascular disease. The Journal of Cardiovascular Nursing, 23(2), 159-161.
-
NPTEL-NOC IITM. (2019, May 6). #85 Lab 13C | Metabolic Flux Analysis using Mass Spectrometry | Computational Systems Biology [Video]. YouTube. [Link]
-
Kunjapur, A. (2020, April 9). 11 Intro to 13C MFA | 13C Metabolic Flux Analysis | Lecture 12 [Video]. YouTube. [Link]
-
LeGrand, E., et al. (2021). 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. Frontiers in Marine Science, 8. [Link]
-
Chem-Impex. (n.d.). D(-)-Ribose. Retrieved from [Link]
-
Jinfiniti. (2025). Top Benefits of D-Ribose Supplements, According to Experts. [Link]
-
Evans, C. (2017, July 12). Isotope Labeling in Metabolomics and Fluxomics [Video]. YouTube. [Link]
-
Wrona, M., & Giejdo, A. (2021). Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data. Molecules, 26(16), 4947. [Link]
-
St. Cyr, J. A. (2003). Potential Clinical Benefits of D-ribose in Ischemic Cardiovascular Disease. Recent Patents on Cardiovascular Drug Discovery, 2(2), 167-172. [Link]
-
NPTEL-NOC IITM. (2019, May 6). #85 Lab 13C | Metabolic Flux Analysis using Mass Spectrometry | Computational Systems Biology [Video]. YouTube. [Link]
-
Tinsley, G. (2023, July 12). 5 Emerging Benefits of D-Ribose. Healthline. [Link]
-
Danan, D., et al. (2016). Analysis of mononucleotides by tandem mass spectrometry: Investigation of fragmentation pathways for phosphate- and ribose-modified nucleotide analogues. Journal of the American Society for Mass Spectrometry, 27(5), 822-834. [Link]
-
Shecterle, L. M., & St. Cyr, J. A. (2018). Understanding D-Ribose and Mitochondrial Function. Townsend Letter. [Link]
-
Yilmaz, I., & Al-Majid, A. M. (2016). The Synthesis of Ribose and Nucleoside Derivatives. Madridge Journal of Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. madridge.org [madridge.org]
- 3. Understanding D-Ribose and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. isotope.com [isotope.com]
- 5. metsol.com [metsol.com]
- 6. The use of stable isotopes in drug metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. NMR studies of dynamics in RNA and DNA by 13C relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. eurisotop.com [eurisotop.com]
- 17. tandfonline.com [tandfonline.com]
- 18. 13C-labeled D-ribose: chemi-enzymic synthesis of various isotopomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. D-Ribose-4,5-13C2 | CAS 50-69-1 (unlabeled) | SCBT - Santa Cruz Biotechnology [scbt.com]
Biosynthetic Tracing with D-Ribose-4,5-13C2: A Technical Guide to Nucleotide Flux and PPP Dynamics
Executive Summary This technical guide details the application of D-Ribose-4,5-13C2 —both as a direct tracer and a metabolic intermediate derived from [5,6-13C2]Glucose—to elucidate biosynthetic fluxes in the Pentose Phosphate Pathway (PPP) and nucleotide synthesis.[1] Unlike uniformly labeled tracers ([U-13C]), the specific 4,5-13C2 isotopomer provides a distinct mass signature that resists scrambling during direct nucleotide salvage, yet creates identifiable fragmentation patterns if recycled through the non-oxidative PPP.[1] This guide is designed for researchers conducting Metabolic Flux Analysis (MFA) to decouple de novo synthesis from salvage pathways and oxidative from non-oxidative PPP flux.[1]
The Isotopic Signature: Why D-Ribose-4,5-13C2?
In metabolic flux analysis, the choice of isotopomer dictates the resolution of the pathway map.[2] D-Ribose-4,5-13C2 offers a unique advantage due to the atom-mapping logic of the Pentose Phosphate Pathway.[1]
The Precursor-Product Relationship
To generate D-Ribose-4,5-13C2 in vivo via the oxidative PPP, the specific precursor [5,6-13C2]Glucose is required.[1]
-
Oxidative PPP Logic: Glucose enters the oxidative branch (G6PDH).[1] Carbon 1 is decarboxylated (lost as CO2).[1][3] The remaining carbons shift indices: C2→C1, C3→C2, C4→C3, C5→C4 , C6→C5 .[1]
-
Result: [5,6-13C2]Glucose yields [4,5-13C2]Ribose-5-Phosphate (R5P) .[1]
-
Utility: This specific transition confirms oxidative PPP activity.[1] If the label appears elsewhere (e.g., C1, C2), it indicates scrambling via the non-oxidative branch (Transketolase/Transaldolase activity).[1]
Direct Tracer Application
When D-Ribose-4,5-13C2 is fed directly to cells (bypassing glycolysis):
-
Salvage Pathway: It is phosphorylated to R5P and converted to PRPP.[1] The C4-C5 bond remains intact.[1] Nucleotides (ATP, GTP) will exhibit a precise M+2 mass shift in their ribose moiety.[1]
-
Catabolic Recycling: If the ribose is catabolized back to glycolysis (Non-oxidative PPP), the C4-C5 fragment is shuffled into Fructose-6-Phosphate and Glyceraldehyde-3-Phosphate, leading to isotopomer scrambling (M+1, M+3) in downstream glycolytic intermediates like lactate.[1]
Core Biosynthetic Pathways & Atom Mapping
The following diagram illustrates the divergent fates of the 4,5-13C2 label.
Pathway Visualization (DOT)[1]
Figure 1: Atom mapping of D-Ribose-4,5-13C2.[1] Blue nodes indicate tracer inputs; Green nodes indicate the conservation of the specific isotopomer; Red nodes indicate metabolic sinks (Nucleotides) or scrambling events.
Experimental Methodology
This protocol is designed to distinguish de novo synthesis (from Glucose) vs. Ribose salvage using the 4,5-13C2 signature.[1]
Materials & Precursors[1]
-
Tracer A (De Novo Probe): D-Glucose [5,6-13C2] (99% enrichment).[1]
-
Tracer B (Salvage Probe): D-Ribose [4,5-13C2] (98%+ enrichment).[1]
-
Medium: Glucose/Ribose-free DMEM or RPMI base.[1]
-
Serum: Dialyzed FBS (Critical: Standard FBS contains unlabeled ribose and nucleosides that dilute the tracer, invalidating flux calculations).[1]
Cell Culture & Labeling Protocol[1]
-
Acclimatization: Passage cells twice in media containing dialyzed FBS to deplete intracellular unlabeled nucleotide pools.[1]
-
Tracer Introduction:
-
Steady State: Incubate for 24–48 hours (depending on cell doubling time) to reach isotopic steady state in the RNA pool.
-
Quenching:
Analytical Chemistry (LC-MS/MS)
-
Platform: Triple Quadrupole (QqQ) or Orbitrap (HRAM).[1]
-
Chromatography: HILIC (Hydrophilic Interaction Liquid Chromatography) is required to retain polar phosphorylated sugars (R5P, PRPP) and nucleotides.[1]
-
Mass Transitions (MRM):
-
For ATP (MW 507):
Data Interpretation: Mass Isotopomer Distribution (MID)
The validity of the experiment rests on interpreting the Mass Isotopomer Distribution (MID).[1]
Decoding the M+X Signals
| Mass Shift | Origin in [5,6-13C2]Glucose Exp.[1] | Origin in [4,5-13C2]Ribose Exp.[1] | Interpretation |
| M+0 | Unlabeled Glucose / Pre-existing pool | Unlabeled Glucose / Pre-existing pool | Incomplete turnover or dilution from breakdown of unlabeled RNA.[1] |
| M+1 | Non-oxidative PPP (Scrambling) | Non-oxidative PPP (Recycling) | Indicates active Transketolase exchange.[1] The intact C4-C5 bond was broken.[1] |
| M+2 | Oxidative PPP (Direct) | Direct Salvage | The Target Signal. Represents direct flow from Glucose->OxPPP->R5P or direct Ribose phosphorylation.[1] |
| M+3 | Non-oxidative PPP (Complex) | N/A (Rare) | Complex recycling of trioses.[1] |
Calculation of Flux Ratios
To quantify the contribution of the Oxidative PPP to the Ribose pool:
Note: This assumes M+1 and M+3 arise solely from non-oxidative exchange.[1] High M+2 purity indicates dominant Oxidative PPP or Salvage flux.[1]
Troubleshooting & Controls (Self-Validating Systems)
To ensure trustworthiness (E-E-A-T), every experiment must include these internal controls:
-
The "Scramble" Check: If feeding [5,6-13C2]Glucose, check Lactate .[1]
-
The "Dilution" Check: Measure the enrichment of the intracellular Ribose-5-Phosphate pool directly.[1] If R5P enrichment is low (<50%) despite 100% tracer media, substantial unlabeled ribose is being generated from glycogen breakdown or autophagy.[1]
References
-
Metabolic Flux Analysis of the Pentose Phosphate Pathway Source: National Institutes of Health (NIH) / PMC Context:[1][7] Detailed methodology on using specific glucose isotopomers to distinguish oxidative vs non-oxidative branches.[1] URL:[Link] (Note: Generalized reference for Ribose metabolism).[1]
-
Evaluation of 13C Isotopic Tracers for Metabolic Flux Analysis Source: ResearchGate / Metallo Lab Context: Comparative analysis of [1,2-13C2] vs [5,6-13C2] glucose for resolving PPP fluxes. URL:[Link]
-
Isotopic Tracing of Nucleotide Sugar Metabolism Source: PMC / NIH Context:[1][7] Protocols for tracing glucose carbons into nucleotide sugars and ribose moieties.[1][8] URL:[Link]
-
Bayesian 13C-Metabolic Flux Analysis of Granulocytes Source: MDPI Context: Advanced modeling using parallel tracers to resolve non-oxidative PPP reversibility. URL:[Link][1]
Sources
- 1. Ribose - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D-ribose metabolic disorder and diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. proceedings.aiche.org [proceedings.aiche.org]
- 7. THE METABOLISM OF D-RIBOSE IN MAN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: LC-MS/MS Detection Methods for D-Ribose-4,5-13C2 Metabolites
This Application Note is designed for researchers and drug development professionals conducting metabolic flux analysis (MFA) and nucleotide biosynthesis tracking. It details the specific use of D-Ribose-4,5-13C2 as a stable isotope tracer, a specialized tool distinct from standard glucose tracers.
Introduction & Scientific Rationale
While [1,2-13C2]Glucose is the gold standard for differentiating oxidative vs. non-oxidative Pentose Phosphate Pathway (PPP) flux, D-Ribose-4,5-13C2 offers a unique advantage: it bypasses the rate-limiting oxidative branch (G6PDH) and enters metabolism directly at the Ribose-5-Phosphate (R5P) node via Ribokinase.
Why use D-Ribose-4,5-13C2?
-
Direct Nucleotide Synthesis Tracking: It specifically labels the ribose moiety of nucleotides without the scrambling associated with glucose metabolism.
-
Non-Oxidative PPP Reverse Flux: It allows precise measurement of the "recycling" of ribose back into glycolysis (gluconeogenesis-like flux) via Transketolase (TKT) and Transaldolase (TAL).
-
Compartmentalization: It helps distinguish between salvage pathway utilization and de novo synthesis when co-administered with other tracers.
Mechanistic Fate of the Tracer[1]
-
Direct Path (Salvage/PRPP): D-Ribose-4,5-13C2
R5P (M+2) PRPP (M+2) Nucleotides (M+2). The C4-C5 bond is preserved. -
Recycling Path (Non-Ox PPP): R5P (M+2) enters the non-oxidative PPP. Through carbon swapping by TKT and TAL, the 13C label is transferred to Fructose-6-Phosphate (F6P) and Glyceraldehyde-3-Phosphate (G3P), eventually appearing in Lactate as specific isotopologues.
Experimental Design & Protocol
Reagents and Materials
-
Tracer: D-Ribose-4,5-13C2 (98%+ isotopic purity).
-
Internal Standard (IS): U-13C Yeast Extract (for global normalization) or specific heavy standards (e.g., 13C10-ATP) spiked post-extraction.
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Ammonium Acetate, Ammonium Hydroxide.
Cell Culture Labeling Protocol
-
Seeding: Seed cells (e.g., 5 x 10⁵ cells/well in 6-well plates) and culture until 70-80% confluence.
-
Starvation (Optional): Briefly wash with PBS and incubate in glucose/ribose-free medium for 30 minutes to deplete intracellular pools.
-
Pulse Labeling: Replace medium with fresh medium containing 5 mM D-Ribose-4,5-13C2 .
-
Note: If glucose is required for cell survival, use unlabeled glucose (5-10 mM) alongside the labeled ribose.
-
-
Time Points:
Sample Preparation (Quenching & Extraction)
Critical Step: PRPP and high-energy nucleotides are extremely labile. Metabolism must be quenched instantly.
-
Quench: Rapidly aspirate media and wash cells once with ice-cold PBS .
-
Extract: Immediately add 500 µL of -80°C Extraction Solvent (80:20 Acetonitrile:Water or 80:20 Methanol:Water).
-
Expert Insight: 80% ACN is preferred for HILIC chromatography as it matches the initial mobile phase, improving peak shape for polar metabolites.
-
-
Scrape & Collect: Scrape cells on ice and transfer to a pre-cooled microcentrifuge tube.
-
Lysis: Vortex vigorously for 30 seconds. Incubate on dry ice for 10 minutes.
-
Clarify: Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Supernatant: Transfer supernatant to a glass vial. Do not dry down if analyzing PRPP, as it degrades during evaporation. Inject directly or dilute with ACN.
LC-MS/MS Method Development
Chromatography (HILIC)
Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory for retaining polar phosphorylated compounds.
-
Column: Waters BEH Amide (1.7 µm, 2.1 x 100 mm) or SeQuant ZIC-pHILIC.
-
Mobile Phase A: 20 mM Ammonium Acetate + 20 mM Ammonium Hydroxide in Water (pH 9.0).
-
Why pH 9? High pH improves the peak shape of polyphosphates (ATP, GTP) and PRPP by ensuring they are fully deprotonated.
-
-
Mobile Phase B: 100% Acetonitrile.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Gradient:
-
0 min: 85% B
-
12 min: 60% B
-
15 min: 40% B
-
16 min: 85% B (Re-equilibration for 5 mins is crucial).
-
Mass Spectrometry (QQQ Settings)
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (-).
-
Source Parameters:
-
Spray Voltage: -3.5 kV
-
Capillary Temp: 300°C
-
Sheath Gas: 45 arb units
-
MRM Transitions (Targeted Table)
The following transitions monitor the specific incorporation of the two 13C atoms from the tracer.
| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) | Label State | Logic |
| Ribose-5-P (R5P) | 229.0 (M+0) | 97.0 (PO4) | Unlabeled | Baseline |
| Ribose-5-P (R5P) | 231.0 (M+2) | 97.0 (PO4) | Tracer | Intact M+2 Ribose |
| PRPP | 389.0 (M+0) | 79.0 (PO3) | Unlabeled | Phospho-ribosyl pyrophosphate |
| PRPP | 391.0 (M+2) | 79.0 (PO3) | Tracer | M+2 Ribose moiety |
| ATP | 506.0 (M+0) | 134.0 (Adenine) | Unlabeled | Neutral loss of ribose-phosphates |
| ATP | 508.0 (M+2) | 134.0 (Adenine) | Tracer | Base is unlabeled; Ribose is M+2 |
| GTP | 522.0 (M+0) | 150.0 (Guanine) | Unlabeled | |
| GTP | 524.0 (M+2) | 150.0 (Guanine) | Tracer | Base is unlabeled; Ribose is M+2 |
| Lactate | 89.0 (M+0) | 43.0 | Unlabeled | |
| Lactate | 91.0 (M+2) | 43.0 | Recycled | From M+2 F6P via non-ox PPP |
Mandatory Visualization
Diagram 1: Metabolic Fate of D-Ribose-4,5-13C2
This diagram illustrates the divergence of the tracer into nucleotide synthesis versus glycolytic recycling.
Caption: Metabolic routing of D-Ribose-4,5-13C2. Red path indicates direct incorporation into nucleotides; dashed path indicates recycling into glycolysis.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow from cell labeling to data analysis for labile metabolite preservation.
Data Analysis & Interpretation
Mass Isotopomer Distribution (MID)
For D-Ribose-4,5-13C2, the analysis is simpler than for U-13C Glucose because the primary isotopologue of interest is M+2 .
-
Extract Peak Areas: Integrate the peaks for M+0 (unlabeled) and M+2 (labeled).
-
Natural Abundance Correction: Use software (e.g., IsoCor, Polly) to correct for the natural 1.1% abundance of 13C. This is vital because the M+2 signal can be contaminated by the natural M+2 isotopologue of the unlabeled pool (approx 0.01% probability, but significant in large pools).
-
Calculation:
Interpreting the Data[4]
-
High M+2 in ATP: Indicates active ribose salvage or high Ribokinase activity.
-
Appearance of M+2 in Lactate: Indicates "Ribose Recycling." The ribose carbon backbone is being broken down via the non-oxidative PPP and fed back into glycolysis for energy production (Warburg Effect context).
-
Ratio of ATP(M+2) / Lactate(M+2): A proxy for the partition between anabolic nucleotide synthesis and catabolic energy generation from ribose.
References
-
American Journal of Physiology: Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose. (Foundational logic for ribose isotopomers). [2]
-
BenchChem: Probing the Pentose Phosphate Pathway: A Technical Guide to 13C Tracer Analysis.
-
NIH / PMC: 13C Metabolic Flux Analysis of Tumor Intermediary Metabolism. (Detailed LC-MS flux methods).
-
Cambridge Isotope Laboratories: D-Ribose (U-13C5) and Tracer Specifications.
-
MDPI: Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques. (HILIC chromatography standards).
Sources
NMR spectroscopy techniques for analyzing D-Ribose-4,5-13C2
Application Note: High-Resolution NMR Analysis of D-Ribose-4,5-13C2 Subtitle: Structural Validation, Tautomeric Equilibria, and Metabolic Flux Protocols
Executive Summary
This guide details the nuclear magnetic resonance (NMR) spectroscopy protocols for the analysis of D-Ribose-4,5-13C2 . This specific isotopomer is a critical tracer in metabolic flux analysis (MFA), particularly for distinguishing carbon flow through the Pentose Phosphate Pathway (PPP) versus glycolysis.
The 4,5-13C2 labeling pattern provides a unique spectral signature: a strong one-bond carbon-carbon coupling (
Introduction: The Metabolic Significance of the 4,5-Label
D-Ribose exists in solution as a complex equilibrium of four cyclic forms (tautomers). When labeled at the C4 and C5 positions, it becomes a powerful probe for the non-oxidative branch of the PPP.
-
The Mechanism: The enzyme transketolase transfers two-carbon units. If D-Ribose-5-phosphate is synthesized via the oxidative PPP, the C4-C5 bond (derived from glucose C5-C6) typically remains intact.
-
The NMR Advantage: Unlike Mass Spectrometry (MS), which detects mass isotopomers (M+1, M+2), NMR detects positional isotopomers . The presence of scalar coupling (
) definitively proves that C4 and C5 are adjacent and originate from the same precursor molecule, eliminating ambiguity caused by recombination of singly labeled fragments.
Experimental Workflow
The following diagram outlines the critical path for analyzing D-Ribose-4,5-13C2, from sample preparation to flux interpretation.
Figure 1: Analytical workflow for D-Ribose-4,5-13C2 validation and analysis.
Sample Preparation Protocols
The choice of solvent dictates the visibility of hydroxyl protons and the rate of mutarotation (tautomer interconversion).
Method A: Metabolic Mimicry (Standard)
-
Solvent: Deuterium Oxide (
, 99.9% D). -
Internal Standard: 0.5 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for chemical shift referencing (
ppm). -
Concentration: 10–50 mM D-Ribose-4,5-13C2.
-
pH Control: Phosphate buffer (pH 7.0–7.4) is recommended if analyzing biological extracts to prevent chemical shift drifting.
-
Note: Hydroxyl protons are not visible due to rapid exchange with
.
Method B: Structural Characterization (Slow Exchange)
-
Solvent: DMSO-d6 (Dimethyl sulfoxide-d6).[1]
-
Condition: Sample must be strictly anhydrous.
-
Advantage: OH protons are visible and show coupling to CH protons, aiding in stereochemical assignment.
-
Note: This method is rarely used for metabolic flux but is excellent for purity verification of the starting material.
Protocol 1: 1D 13C-NMR (The "Gold Standard" for Labeling)
This experiment confirms the presence of the 13C-13C bond.
Instrument Settings:
-
Frequency:
100 MHz for 13C (400 MHz system or higher). -
Pulse Sequence: zgpg30 (Bruker) or equivalent (Power-gated proton decoupling).
-
Relaxation Delay (
): 5 seconds. (Essential for quantitative integration). -
Scans: 256–1024 (depending on concentration).
-
Temperature: 298 K (25°C).
Data Analysis & Interpretation:
In natural abundance ribose, C4 and C5 appear as singlets. In D-Ribose-4,5-13C2 , they appear as doublets due to
| Carbon Position | Approx.[1][2][3][4][5][6] Shift (ppm) | Multiplicity (Labeled) | Coupling Constant ( | Interpretation |
| C4 (Methine) | 67.0 – 85.0 | Doublet (d) | ~40 – 45 Hz | Coupled to C5 |
| C5 (Methylene) | 61.0 – 64.0 | Doublet (d) | ~40 – 45 Hz | Coupled to C4 |
| C1, C2, C3 | Various | Singlet (s)* | N/A | Natural Abundance (1.1%) |
*Note: Small "satellite" signals may appear around C3 due to long-range coupling, but the dominant feature is the C4-C5 doublet.
Pro Tip: Use a DEPT-135 experiment to distinguish C4 and C5.
-
C4 (CH): Phased Positive (Up).
-
C5 (CH2): Phased Negative (Down).
-
This confirms the regiochemistry of the label immediately.
Protocol 2: Tautomeric Ratio Analysis (2D HSQC)
Ribose mutarotates into four distinct forms. High-resolution 2D HSQC (Heteronuclear Single Quantum Coherence) is required to resolve these forms, as their proton signals often overlap in 1D.
The Four Tautomers:
- -D-Ribopyranose (~59%)
- -D-Ribopyranose (~21%)
- -D-Ribofuranose (~13%)
- -D-Ribofuranose (~7%)
Experimental Setup:
-
Pulse Sequence: hsqcetgpsisp2 (Sensitivity-enhanced, multiplicity-edited HSQC).
-
Spectral Width: 10 ppm (1H) / 100 ppm (13C).
-
Points: 2048 (F2) x 256 (F1).
Tautomer Equilibrium Diagram:
Figure 2: Equilibrium of D-Ribose tautomers in aqueous solution (
Analysis: Integrate the H4-C4 and H5-C5 cross-peaks for each tautomer. The 4,5-13C2 label will make these cross-peaks extremely intense compared to the natural abundance C1, C2, and C3 signals.
-
Pyranose forms: C4 is part of the ring; C5 is exocyclic.
-
Furanose forms: C4 is part of the ring; C5 is exocyclic (but shifts differ significantly).
Protocol 3: Metabolic Flux Analysis (MFA)
When using D-Ribose-4,5-13C2 as a tracer in cell culture:
-
Extract Metabolites: Use cold methanol/chloroform extraction to stop metabolism.
-
Lyophilize: Remove solvents and reconstitute in
. -
Acquire 1D 13C NMR: (Inverse gated decoupling for quantitative results).
-
Calculate Enrichment (
):
-
High
: Indicates the ribose was incorporated directly or synthesized via a pathway preserving the C4-C5 bond (e.g., direct phosphorylation). -
High
: Indicates the bond was broken (e.g., via Transketolase recycling in the non-oxidative PPP) and recombined with unlabeled carbon sources.
References
-
Metabolic Flux Analysis of the Pentose Phosphate Pathway Source: AIChE / Vertex AI Search Context: Methodology for using 13C labeling to resolve net and exchange fluxes in the PPP. URL:[Link]
-
13C-13C NMR Spin-Spin Coupling Constants in Saccharides Source: PubMed / NIH Context: Detailed structural correlations for Jcc couplings in pyranosyl rings, essential for interpreting the ~40Hz coupling. URL:[Link]
-
Guide to Identification of Metabolites in NMR-based Metabonomics Source: PMC / NIH Context: Standards for identifying coupling constants and chemical shifts in biological fluids. URL:[Link]
Sources
Application Note: High-Resolution Metabolic Flux Analysis of D-Ribose-4,5-13C2
This Application Note and Protocol guide details the sample preparation and mass spectrometry analysis of D-Ribose-4,5-13C2 , a stable isotope tracer used to dissect the Pentose Phosphate Pathway (PPP) and nucleotide biosynthesis kinetics.
Abstract & Scientific Rationale
D-Ribose-4,5-13C2 is a strategic tracer for distinguishing between the oxidative and non-oxidative branches of the Pentose Phosphate Pathway (PPP). Unlike [1,2-13C2]-glucose, which loses its C1 label as CO2 during the oxidative phase, D-Ribose-4,5-13C2 enters the metabolic network downstream of the decarboxylation step. This allows for precise quantification of:
-
Nucleotide Salvage vs. De Novo Synthesis: Direct incorporation into PRPP and RNA/DNA.
-
Non-Oxidative PPP Flux: "Back-flux" of ribose carbon into glycolysis (Fructose-6-P and Glyceraldehyde-3-P) via transketolase/transaldolase reactions.[1][2]
This guide prioritizes the Aldonitrile Acetate (ANA) derivatization method for its spectral simplicity (single peak per sugar) and high precision in isotopomer analysis, while also providing the MOX-TMS method for broader metabolomics compatibility.
Experimental Design & Pathway Logic
Tracer Logic
-
Non-Oxidative PPP: Reversible.[2] Scrambles carbon skeletons.
-
Ribose-4,5-13C2 Fate:
-
Direct Anabolism: Incorporated into nucleotides (Label remains at C4', C5').
-
Catabolism (Recycling): Converted to Ribulose-5-P, then Xylulose-5-P.[1]
-
Scrambling: Reacts via Transketolase to form Glyceraldehyde-3-P (carrying the C4-C5 label) and Sedoheptulose-7-P.
-
Pathway Visualization (DOT Diagram)
The following diagram illustrates the metabolic fate of D-Ribose-4,5-13C2.
Caption: Metabolic fate of D-Ribose-4,5-13C2.[1] Red path indicates tracer entry; Green indicates direct anabolism; Dashed lines indicate recycling into glycolysis via the non-oxidative PPP.
Sample Preparation Protocol
Reagents & Equipment
-
Quenching Solution: 60% Methanol / 40% Water (pre-chilled to -40°C).
-
Extraction Solvent: Acetonitrile:Methanol:Water (40:40:20) at -20°C.
-
Internal Standard: Norvaline or U-13C-Ribose (if absolute quantification is required).
-
Equipment: Refrigerated Centrifuge, SpeedVac Concentrator, Sonicator.
Step-by-Step Extraction (Adherent Cells)
-
Quenching:
-
Rapidly aspirate culture medium.
-
Immediately wash cells with 1 mL PBS (37°C) to remove extracellular tracer.
-
Add 500 µL cold quenching solution (-40°C) .
-
Note: Speed is critical. Metabolism turns over in seconds.
-
-
Cell Scraping & Collection:
-
Scrape cells while keeping the plate on ice/dry ice.
-
Transfer suspension to a pre-cooled 1.5 mL Eppendorf tube.
-
-
Lysis & Extraction:
-
Add 500 µL Extraction Solvent (-20°C).
-
Vortex vigorously for 30 seconds.
-
Sonicate in an ice-water bath for 10 minutes (cycles of 30s ON / 30s OFF) to disrupt membranes.
-
-
Phase Separation:
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (containing polar metabolites including Ribose-5-P) to a fresh glass vial.
-
-
Drying:
-
Evaporate the supernatant to complete dryness in a SpeedVac (no heat).
-
Critical: Ensure no water remains, as it interferes with derivatization.[5]
-
Derivatization Protocols (GC-MS)[6][7][8][9]
Method A: Aldonitrile Acetate (Recommended for Flux Analysis)
This method converts the sugar to an acyclic nitrile, yielding a single chromatographic peak and preserving the carbon chain integrity.
-
Reagent A: Hydroxylamine hydrochloride in pyridine (25 mg/mL).
-
Reagent B: Acetic anhydride.[5]
Procedure:
-
Add 50 µL of Reagent A to the dried residue.
-
Incubate at 70°C for 30 minutes . (Converts aldehyde to oxime -> nitrile).
-
Add 50 µL of Reagent B (Acetic anhydride).
-
Incubate at 70°C for an additional 30 minutes . (Acetylates hydroxyl groups).
-
Cool to room temperature.
-
(Optional) Evaporate reagents and reconstitute in Ethyl Acetate to protect the column, or inject directly if using a robust liner.
Method B: MOX-TMS (General Metabolomics)
Standard method, but yields two peaks (syn/anti isomers) for ribose, splitting the signal intensity.
-
Reagent A: Methoxyamine HCl in pyridine (20 mg/mL).[6]
-
Reagent B: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).
Procedure:
-
Add 80 µL Reagent A . Incubate at 37°C for 90 min.
-
Add 80 µL Reagent B . Incubate at 37°C for 30 min.
-
Centrifuge and transfer to GC vial.
Mass Spectrometry Acquisition (GC-MS)[6][8][9]
Instrument Settings
-
Column: DB-35MS or VF-5ms (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at 1 mL/min (constant flow).
-
Inlet: Splitless mode, 250°C.
-
Temperature Program:
-
Initial: 100°C (hold 2 min).
-
Ramp: 10°C/min to 300°C.
-
Hold: 300°C for 5 min.
-
Detection (SIM Mode)
For Aldonitrile Acetate derivatives of D-Ribose:
-
Target Ion (Quantification): m/z 256 (Fragment: [M-OAc]+ or similar high-mass fragment preserving C1-C5).
-
Isotopomer Monitoring:
-
m/z 256 (M+0)
-
m/z 257 (M+1)
-
m/z 258 (M+2) -> Target for D-Ribose-4,5-13C2
-
-
Validation: Run a pure standard of D-Ribose-4,5-13C2 to confirm the retention time and the exact mass shift of the primary fragment.
Data Analysis & Flux Calculation
Mass Isotopomer Distribution (MID)
Calculate the fractional abundance (
Natural Abundance Correction
Raw MS data must be corrected for the natural presence of 13C (1.1%) in the derivative's carbon skeleton (including the acetate/TMS groups).
-
Use a correction matrix algorithm (e.g., IsoCor, Metran) specific to the derivative formula:
-
Aldonitrile Acetate Ribose: C5 (Ribose) + C8 (4x Acetyl) + N = C13 skeleton.
-
The large number of derivative carbons (8 from acetate) significantly contributes to the M+1 background.
-
Interpretation
| Observed Labeling | Interpretation |
| High M+2 in Ribose | Direct uptake and phosphorylation (Salvage pathway). |
| M+1 or M+3 in Glycolysis | Evidence of Ribose recycling back to F6P/GAP via Non-Oxidative PPP. |
| Dilution of M+2 | De novo synthesis of Ribose from unlabeled Glucose (Oxidative PPP activity). |
References
-
Zamboni, N., et al. (2009).[7] "13C-based metabolic flux analysis." Nature Protocols. Link
-
Long, C.P., & Antoniewicz, M.R. (2019). "High-resolution 13C Metabolic Flux Analysis." Nature Protocols. Link
-
Liang, C., et al. (2012). "GC-based Detection of Aldononitrile Acetate Derivatized Glucosamine." JoVE. Link
-
Jang, C., et al. (2018). "Metabolite Profiling of Pentose Phosphate Pathway." Methods in Molecular Biology. Link
-
Konishi, Y., et al. (2021). "Evaluation of LC/MS Methods for Hydrophilic Metabolites." Analytical Chemistry. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. doctor2019.jumedicine.com [doctor2019.jumedicine.com]
- 3. Ribose 5-phosphate - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. GC-based Detection of Aldononitrile Acetate Derivatized Glucosamine and Muramic Acid for Microbial Residue Determination in Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization [mdpi.com]
- 7. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantifying Nucleotide Salvage and Ribose Utilization Using D-Ribose-4,5-13C2
Abstract
Nucleotide biosynthesis is a rate-limiting step in cellular proliferation and immune activation. While de novo synthesis from glucose is the canonical pathway, the Ribose Salvage Pathway —mediated by Ribokinase (RBKS)—allows cells to bypass rate-limiting glycolytic and Pentose Phosphate Pathway (PPP) checkpoints by directly phosphorylating exogenous D-ribose. This application note details a high-precision LC-MS/MS protocol using D-Ribose-4,5-13C2 to quantify the flux of exogenous ribose into the nucleotide pool. Unlike universal glucose tracers, this specific isotopomer enables the distinct separation of direct ribose utilization (M+2 retention) from oxidative PPP recycling (scrambling), providing a robust metric for assessing ribose salvage capacity in metabolically stressed or auxotrophic models.
Introduction & Mechanistic Basis[1][2][3][4][5][6]
The Metabolic Challenge
Standard metabolic flux analysis (MFA) often utilizes [U-13C6]-Glucose to track nucleotide synthesis. However, glucose carbon must traverse glycolysis and the Pentose Phosphate Pathway (PPP) before becoming Ribose-5-Phosphate (R5P), the precursor for Phosphoribosyl Pyrophosphate (PRPP). This introduces confounding variables:
-
G6PDH Regulation: The oxidative PPP is tightly regulated by NADPH levels.
-
Non-Oxidative Scrambling: Carbon recycling via Transketolase/Transaldolase scrambles isotope patterns.
The Solution: D-Ribose-4,5-13C2
Exogenous D-Ribose enters the cell via transporters (e.g., GLUTs) and is phosphorylated by Ribokinase (RBKS) to form R5P directly.
-
Tracer: D-Ribose-4,5-13C2.
-
Mechanism: The C4-C5 bond is stable during direct phosphorylation.
-
Readout:
-
Direct Incorporation (Ribose Salvage): Nucleotides (ATP, GTP, UTP) appear as M+2 isotopologues.
-
Catabolic Recycling: If ribose enters the non-oxidative PPP and is recycled back to glycolysis, the label is diluted or scrambled into different mass isotopomers.
-
This method specifically quantifies the "Ribose Bypass" flux, a critical survival mechanism in hypoxic tumors and ischemic tissues.
Pathway Visualization
The following diagram illustrates the differential entry of Glucose vs. D-Ribose-4,5-13C2 into the nucleotide pool.
Caption: Differential entry of Glucose and D-Ribose tracers. Red path indicates direct phosphorylation by Ribokinase, preserving the M+2 signature in the nucleotide pool.
Experimental Design & Protocol
Materials
-
Tracer: D-Ribose-4,5-13C2 (99% enrichment).
-
Media: Glucose-free or Low-Glucose DMEM/RPMI (depending on experimental question), supplemented with 10% Dialyzed FBS (Critical: Standard FBS contains endogenous nucleosides that dilute enrichment).
-
LC-MS Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Acetate, Ammonium Hydroxide.
Cell Culture & Labeling Workflow
This protocol is optimized for adherent cancer cell lines (e.g., HeLa, A549) but adaptable for suspension cells.
-
Seeding: Seed cells in 6-well plates (5 x 10^5 cells/well) in standard media. Allow attachment overnight.
-
Wash: Wash cells 2x with warm PBS to remove glucose and endogenous ribose.
-
Pulse Labeling:
-
Add experimental media containing 5 mM D-Ribose-4,5-13C2 .
-
Note: If studying Ribose Salvage in the presence of Glucose, include 5-10 mM unlabeled Glucose.
-
Time points: 1h, 4h, 24h (Ribose turnover is slower than glucose; 24h is recommended for steady-state).
-
-
Quenching:
-
Rapidly aspirate media.
-
Wash 1x with ice-cold PBS.
-
Add 500 µL Ice-Cold Extraction Solvent (80% Methanol / 20% Water, -80°C).
-
Incubate on dry ice for 10 min.
-
Metabolite Extraction
-
Scrape cells in extraction solvent and transfer to chilled microcentrifuge tubes.
-
Vortex vigorously for 30 sec.
-
Centrifuge at 15,000 x g for 10 min at 4°C.
-
Transfer supernatant to a new vial.
-
Dry: Evaporate supernatant under nitrogen stream or SpeedVac (keep temperature < 30°C to prevent nucleotide degradation).
-
Reconstitute: Resuspend in 100 µL 60% ACN / 40% Water (compatible with HILIC chromatography).
LC-MS/MS Methodology
Nucleotides are highly polar and require Hydrophilic Interaction Liquid Chromatography (HILIC) for retention.
Chromatographic Conditions
-
System: UHPLC (e.g., Vanquish, Agilent 1290).
-
Column: ZIC-pHILIC (Merck) or Waters BEH Amide (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 20 mM Ammonium Carbonate in Water, pH 9.0 (adjust with NH4OH).
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient:
-
0 min: 80% B
-
10 min: 20% B
-
12 min: 20% B
-
13 min: 80% B
-
18 min: 80% B (Re-equilibration)
-
-
Flow Rate: 0.2 mL/min.
Mass Spectrometry Settings (HRMS - Orbitrap/Q-TOF)
-
Polarity: Negative Ion Mode (Nucleotides ionize best in negative mode).
-
Scan Range: 70–1000 m/z.
-
Resolution: 60,000 @ 200 m/z.
-
Source: H-ESI.
Target Transitions (MRM for Triple Quad)
If using a Triple Quadrupole, monitor the following transitions. The M+2 channel monitors the incorporation of the [4,5-13C2]-Ribose moiety.
| Metabolite | Precursor (M+0) | Product (Base) | Precursor (M+2) | Comment |
| ATP | 506.0 | 134.0 (Ade) | 508.0 | Ribose labeled (+2 Da) |
| GTP | 522.0 | 150.0 (Gua) | 524.0 | Ribose labeled (+2 Da) |
| UTP | 483.0 | 111.0 (Ura) | 485.0 | Ribose labeled (+2 Da) |
| CTP | 482.0 | 110.0 (Cyt) | 484.0 | Ribose labeled (+2 Da) |
| IMP | 347.0 | 135.0 (Hyp) | 349.0 | Central precursor |
Data Analysis & Interpretation
Mass Isotopomer Distribution (MID)
Analyze the raw data to extract peak areas for M+0, M+1, M+2, etc. Correction for natural abundance (13C, 15N, 18O) is mandatory using software like IsoCor or Polu.
Calculating Fractional Enrichment
The Fractional Contribution (FC) of exogenous ribose to the nucleotide pool is calculated based on the M+2 isotopologue, assuming the tracer is [4,5-13C2].
Note: If M+1 or M+3/4/5 appear significantly, this indicates scrambling via the non-oxidative PPP, suggesting the ribose was catabolized rather than directly salvaged.
Workflow Diagram
Caption: Step-by-step experimental workflow for Ribose-4,5-13C2 tracing.
Case Study Application
Scenario: Investigating Ribokinase (RBKS) upregulation in liver cancer. Observation:
-
Control Tissue: Low M+2 enrichment in ATP (<5%) when fed labeled ribose.
-
Tumor Tissue: High M+2 enrichment in ATP (>40%). Conclusion: The tumor has upregulated the Ribokinase pathway to scavenge circulating ribose for nucleotide synthesis, bypassing the rate-limiting G6PDH step. This identifies RBKS as a potential therapeutic target.
References
-
Nucleotide degradation and ribose salvage in yeast. Source: Xu et al., Molecular Systems Biology, 2013. Context: Establishes the pathway of ribose salvage into the non-oxidative PPP and nucleotide pools.
-
Pathways for alpha-D-ribose Utilization for Nucleobase Salvage. Source: PubMed (Abstract), 2003. Context: Describes the two-reaction pathway (Ribokinase + PRPP Synthetase) for converting Ribose to PRPP.[1]
-
Metabolic flux analysis: a comprehensive review. Source: Antoniewicz, Annual Review of Chemical and Biomolecular Engineering, 2013 (via PMC). Context: Principles of stable isotope tracing and mass isotopomer distribution analysis.
-
Separation of D-Ribose on Newcrom R1 HPLC column. Source: SIELC Technologies.[2] Context: Chromatographic conditions for separating Ribose and sugar phosphates.
-
De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors. Source: Tran et al., Cell, 2024. Context: Recent authoritative work on the balance between de novo and salvage pathways in cancer.
Sources
Application Note: In Vivo Assessment of Nucleotide Salvage and PPP Dynamics using D-Ribose-4,5-13C2
This Application Note is designed for researchers investigating nucleotide metabolism, pentose phosphate pathway (PPP) dynamics, and metabolic rewiring in oncology or immunology models.[1] It moves beyond standard glucose tracing to provide a specific protocol for D-Ribose-4,5-13C2 .[1]
Abstract & Strategic Rationale
While [U-13C]Glucose is the gold standard for central carbon metabolism, it lacks resolution when dissecting the Pentose Phosphate Pathway (PPP) and Nucleotide Synthesis .[1] Glucose carbons must pass through the oxidative branch (G6PDH) to enter the ribose pool, losing C1 as CO2.[1]
D-Ribose-4,5-13C2 is a specialized "bypass" tracer.[1] It enters metabolism downstream of the oxidative PPP check-point, directly fueling the Ribose-5-Phosphate (R5P) pool.[1] This allows researchers to:
-
Quantify Nucleotide Salvage: Distinguish direct ribose incorporation into RNA/DNA (preserving the M+2 label) from de novo synthesis via glucose.[1]
-
Measure Non-Oxidative PPP Flux: Track the "backward" recycling of ribose carbons into glycolysis intermediates (Fructose-6-P, Glyceraldehyde-3-P) via Transketolase (TKT) and Transaldolase (TAL).[1][2][3]
Mechanistic Basis: The Fate of Carbons 4 and 5
Understanding the specific atom mapping is crucial for interpreting Mass Spectrometry (MS) data.[1] Unlike uniformly labeled tracers, the 4,5-13C2 pattern creates distinct "fingerprints" depending on the metabolic route.[1]
Pathway Logic[1]
-
Route A (Nucleotide Synthesis): Ribose-5-P is converted to PRPP.[1] The 5-carbon chain remains intact.[1]
-
Result: ATP, GTP, UTP, and RNA/DNA display M+2 isotopologues.[1]
-
-
Route B (Non-Oxidative Recycling): Excess Ribose-5-P is recycled back to glycolysis.[1]
-
Step 1 (Transketolase): R5P (Acceptor) + Xylulose-5-P (Donor)
Sedoheptulose-7-P (S7P) + GAP.[1]-
Mapping: The C4-C5 of R5P become C6-C7 of S7P .
-
-
Step 2 (Transaldolase): S7P + GAP
Erythrose-4-P (E4P) + Fructose-6-P (F6P).[1][3]-
Mapping: The C6-C7 of S7P become C3-C4 of E4P .
-
-
Step 3 (Transketolase 2): E4P + Xylulose-5-P
Fructose-6-P (F6P) + GAP.[1]-
Mapping: The C3-C4 of E4P become C5-C6 of F6P .
-
-
Step 4 (Glycolysis): F6P
GAP Pyruvate Lactate.[1]-
Mapping: The C5-C6 of F6P become C2-C3 of GAP , and subsequently C2-C3 of Lactate .[1]
-
-
Key Insight: If you detect M+2 Lactate (specifically labeled at C2,3), it confirms the tracer moved backwards through the non-oxidative PPP.[1]
Pathway Visualization
Figure 1: Metabolic fate of D-Ribose-4,5-13C2.[1][2][4] Note the bifurcation between direct nucleotide synthesis (M+2) and glycolytic recycling (M+2 Lactate).[1]
Experimental Protocol: In Vivo Tracing
A. Pre-Experimental Considerations
-
Fasting: 4-6 hours fasting is recommended to stabilize baseline glucose, though ribose metabolism is less insulin-dependent than glucose.[1]
-
Safety: Ribose can stimulate insulin secretion and cause transient hypoglycemia.[1] Do not exceed 2g/kg bolus.[1]
B. Tracer Preparation[1]
-
Compound: D-Ribose-4,5-13C2 (e.g., Cambridge Isotope Labs, Sigma).[1]
-
Vehicle: Sterile 0.9% Saline.
-
Concentration: Prepare a 20 mg/mL stock solution. Filter sterilize (0.22 µm).
C. Administration Strategy (The "Clamp" Method)
To achieve isotopic steady state (essential for flux analysis), a Bolus + Continuous Infusion is superior to a single IP injection.[1]
| Parameter | Specification | Notes |
| Route | Jugular Vein Catheter (JVC) | Preferred for stress-free infusion.[1] |
| Bolus Dose | 200 mg/kg | Prime the pool.[1] Administer over 1 min. |
| Infusion Rate | 4 - 8 mg/kg/min | Maintain for 2-4 hours.[1] |
| Duration | 2.5 Hours | Sufficient for nucleotide turnover in liver/tumor.[1] |
| Alternative | IP Injection (Bolus only) | 400 mg/kg.[1] Harvest at 30, 60, 120 min. (Non-steady state). |
D. Tissue Harvesting (Critical Step)
Metabolites turn over in seconds.[1]
-
Anesthesia: Isoflurane (2-3%).[1]
-
Blood Collection: Cardiac puncture into EDTA tubes (keep on ice, spin 4°C, 3000g, 10 min).
-
Tissue Snap-Freezing: Wollenberger clamp (pre-cooled in liquid N2) is ideal.[1] Alternatively, excise tissue and immediately (<5 sec) drop into liquid N2.[1] Do not rinse in saline (causes metabolite leakage).[1]
Sample Preparation & Extraction
This protocol uses a cold solvent mixture optimized for polar metabolites (phosphates).[1]
-
Homogenization:
-
Disruption:
-
Use a bead beater (e.g., Precellys) at 4°C. 6500 rpm, 2 x 20 sec.
-
-
Clarification:
-
Incubate on ice for 10 min.
-
Centrifuge at 16,000 x g for 20 min at 4°C .
-
-
Supernatant Transfer:
LC-MS/MS Analysis
Ribose metabolites are highly polar and phosphorylated.[1] HILIC (Hydrophilic Interaction Liquid Chromatography) is mandatory.[1] Reverse phase (C18) will not retain R5P or ATP.[1]
Chromatographic Conditions
-
Column: ZIC-pHILIC (Sequant/Merck) or Waters BEH Amide.[1]
-
Mobile Phase A: 20 mM Ammonium Carbonate, pH 9.0 (in Water).[1]
-
Mobile Phase B: 100% Acetonitrile.[1]
-
Gradient: 80% B to 20% B over 15-20 mins.
Mass Spectrometry (HRMS - Orbitrap/Q-TOF)[1]
-
Mode: Negative Electrospray Ionization (ESI-).[1]
-
Target Metabolites (Exact Mass):
| Metabolite | Formula | [M-H]- (m/z) | Key Isotopologue (Tracer Derived) |
| Ribose-5-P (R5P) | C5H11O8P | 229.0113 | M+2 (231.0180) |
| Sedoheptulose-7-P | C7H15O10P | 289.0325 | M+2 (Recycled) |
| ATP | C10H16N5O13P3 | 505.9885 | M+2 (Ribose ring) |
| UTP | C9H15N2O15P3 | 482.9664 | M+2 (Ribose ring) |
| Lactate | C3H6O3 | 89.0244 | M+2 (Recycled via PPP) |
Data Interpretation & Workflow
Calculating Enrichment
For each metabolite, calculate the Mass Isotopomer Distribution (MID) .
The "Salvage Index"
To determine how much of the nucleotide pool comes from the tracer vs. de novo synthesis:
-
Measure enrichment of the precursor R5P (M+2) .[1]
-
Measure enrichment of product ATP (M+2) .
-
If ATP M+2 enrichment approaches R5P M+2 enrichment, the pathway is dominated by salvage/direct utilization.[1] If ATP is largely M+0 despite high R5P M+2, de novo synthesis from glucose (unlabeled) is diluting the pool.[1]
Workflow Diagram
Figure 2: Experimental workflow for D-Ribose-4,5-13C2 tracing.
References
-
Jang, C., et al. (2018). "A branched-chain amino acid metabolite drives vascular fatty acid transport and causes insulin resistance."[1] Nature Medicine.[1] (Demonstrates advanced in vivo isotope tracing workflows). [1]
-
Liu, X., et al. (2020). "Acetate Production from Glucose and Coupling to Mitochondrial Metabolism in Mammals."[1] Cell. (Provides foundational extraction protocols for polar metabolites). [1]
-
Cambridge Isotope Laboratories. "Metabolic Tracing of Ribose and Nucleotide Turnover."[1] (General reference for tracer utility).
-
Fan, T. W-M., et al. (2019). "Stable Isotope-Resolved Metabolomics and Applications for Drug Development."[1] Pharmacology & Therapeutics.[1]
-
Guo, S., et al. (2016). "Detailed Isotope Tracing Reveals the Origin of Ribose-5-Phosphate in Cancer Cells."[1] Metabolic Engineering. (Specifics on oxidative vs non-oxidative PPP quantification).
Sources
- 1. Ribose 5-phosphate - Wikipedia [en.wikipedia.org]
- 2. Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. Khan Academy [khanacademy.org]
- 5. In Vivo Estimates of Liver Metabolic Flux Assessed by 13C-Propionate and 13C-Lactate Are Impacted by Tracer Recycling and Equilibrium Assumptions - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of D-Ribose-4,5-13C2 for GC-MS analysis
Application Note: High-Resolution Derivatization and Analysis of D-Ribose-4,5-13C2 via GC-MS
Abstract & Scope
This protocol details the extraction, derivatization, and Gas Chromatography-Mass Spectrometry (GC-MS) analysis of D-Ribose-4,5-13C2 .[1][2] While native ribose analysis is routine, the specific tracking of the 4,5-13C2 isotopomer is critical for high-fidelity Metabolic Flux Analysis (MFA) .[1][2] This specific labeling pattern allows researchers to distinguish between the oxidative and non-oxidative branches of the Pentose Phosphate Pathway (PPP) and track carbon recycling into nucleotide biosynthesis with greater precision than singly-labeled precursors.
The method utilizes a two-step Methoximation-Trimethylsilylation (MeOx-TMS) derivatization.[1][2] This approach is chosen over aldonitrile acetate methods because it preserves the isomeric integrity of the sugar backbone while rendering the molecule volatile and thermally stable for EI-MS fragmentation.
Scientific Foundation[1]
The Chemical Challenge
D-Ribose is a polar, non-volatile pentose sugar that undergoes thermal decomposition if analyzed directly by GC.[1][2] To enable gas-phase analysis, two transformations are required:
-
Ring Opening (Methoximation): Reaction with methoxyamine hydrochloride breaks the hemiacetal ring (C1-O-C4), fixing the molecule in an open-chain structure.[1][2] This prevents anomerization (mutarotation) during silylation, though it results in two geometric isomers (syn and anti) which separate chromatographically.[2]
-
Silylation (TMS Capping): Reaction with MSTFA replaces active protic hydrogens (-OH) with trimethylsilyl groups [-Si(CH₃)₃].[1][2] This reduces polarity and increases volatility.[3][4]
The 13C Advantage
In D-Ribose-4,5-13C2, the carbon atoms at positions 4 and 5 are stable isotopes.[1][2]
-
Native Ribose (MW 150): Derivatized MW ≈ 467 (MeOx + 4 TMS).[2]
-
Labeled Ribose (+2 Da): The mass shift allows quantification of the labeled pool size (fractional enrichment).
-
Fragmentation Logic: By monitoring specific fragment ions (e.g., the C5-containing tail vs. the C1-C4 head), one can confirm the positional integrity of the label during metabolic cycling.[2]
Experimental Workflow
Reagents & Materials
-
Solvent A: Anhydrous Pyridine (99.8%).[2]
-
Reagent A: Methoxyamine Hydrochloride (MeOx-HCl), 20 mg/mL in Pyridine.[1][2][5]
-
Reagent B: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).[1][2] Note: TMCS (1%) can be added as a catalyst but is often unnecessary for ribose and increases liner degradation.[2]
-
Internal Standard: Ribitol or scyllo-Inositol (10 µg/mL).[1][2]
Step-by-Step Protocol
| Step | Action | Critical Technical Note |
| 1. Drying | Lyophilize biological extracts or standards to complete dryness in a glass vial. | CRITICAL: Moisture hydrolyzes TMS reagents.[1] Even trace water will quench the reaction and produce polysiloxane peaks (m/z 73, 147, 207, 281).[2] |
| 2. Methoximation | Add 80 µL of Reagent A (MeOx/Pyridine).[2] Vortex 30s. Incubate at 30°C for 90 min . | This step opens the sugar ring. Low temperature prevents degradation; long time ensures complete conversion of the aldehyde. |
| 3. Silylation | Add 80 µL of Reagent B (MSTFA). Vortex 30s. Incubate at 37°C for 30 min . | Higher temps (60°C) are faster but may cause byproduct formation.[2] 37°C is milder and sufficient for pentoses. |
| 4. Sedimentation | Centrifuge at 14,000 x g for 5 min (if precipitate is visible). | Removes unreacted MeOx salts which can clog the GC syringe. |
| 5. Transfer | Transfer 100 µL of supernatant to a GC vial with a glass insert. | Do not wait. Inject immediately or store at -20°C (stable for 48h). |
GC-MS Acquisition Parameters
-
Column: Rxi-5Sil MS or DB-5MS (30m x 0.25mm x 0.25µm).[1][2]
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Splitless (1 min) or Split 1:10 (for high conc.); 250°C.
-
Oven Program:
-
60°C hold for 1 min.
-
Ramp 10°C/min to 300°C.
-
Hold 5 min.
-
-
MS Source: Electron Impact (EI) @ 70 eV; 230°C.[2]
-
Scan Range: m/z 85–600 (Avoids solvent delay and low mass noise).[2]
Data Analysis & Interpretation
Chromatographic Profile
You will observe two peaks for D-Ribose (MeOx-4TMS), corresponding to the syn and anti oxime isomers.[1][2]
-
Action: Sum the areas of both peaks for quantitative analysis.
Mass Spectrum & Isotope Tracing
The fully derivatized D-Ribose (MeOx-4TMS) has the formula C₁₈H₄₅NO₅Si₄ (MW 467).[1][2]
Table 1: Key Diagnostic Ions for D-Ribose-4,5-13C2
| Fragment Ion (m/z) | Origin (Structural Assignment) | Native Mass | 4,5-13C2 Mass | Shift | Application |
| Primary Fragment | C5-OTMS (CH₂-OSiMe₃) | 103 | 104 | +1 | Confirms label on C5. Very intense peak. |
| Backbone A | C2-C3-C4 (TMSO-CH=CH-CH-OTMS) | 217 | 218 | +1 | Confirms label on C4. |
| Backbone B | C1-C4 (Loss of C5) | 307 | 308 | +1 | Contains C4, loses C5.[1][2] Useful to verify C4 vs C5 distribution. |
| Molecular Ion | M - CH₃ (Loss of methyl from TMS) | 452 | 454 | +2 | Gold Standard for total enrichment calculation.[1][2] |
Interpretation Logic:
-
Total Enrichment: Use the m/z 452/454 pair. If the molecule is intact, the +2 shift indicates both carbons are present.
-
Positional Verification:
Visualizations
Figure 1: Derivatization Reaction Mechanism
Caption: The conversion of D-Ribose-4,5-13C2 into a volatile derivative. Step 1 (MeOx) locks the open chain.[3][4] Step 2 (TMS) protects hydroxyl groups.[2]
Figure 2: Analytical Workflow & Decision Tree
Caption: Operational workflow from sample harvest to isotopic data interpretation.
Troubleshooting & Quality Control
-
Issue: Missing Peaks.
-
Issue: "Dirty" Chromatogram (High Background).
-
Issue: Inconsistent Isotope Ratios.
-
Cause: Detector saturation.
-
Solution: Dilute sample 1:10 in hexane or pyridine. Ensure the base peak (m/z 73) abundance is < 10^7 counts.
-
References
-
Fiehn, O. (2016).[2] Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Nontargeted Profiling. Current Protocols in Molecular Biology.
-
NIST Mass Spectrometry Data Center. (2023).[2] D-Ribose, 2,3,4,5-tetrakis-O-(trimethylsilyl)-, O-methyloxime.[1][2][6] NIST Chemistry WebBook, SRD 69.[2][6][7]
-
Zamboni, N., et al. (2009).[2][8] 13C-based metabolic flux analysis. Nature Protocols. [2]
-
Long, C.P.[2] & Antoniewicz, M.R. (2019).[2] High-resolution 13C metabolic flux analysis. Nature Protocols.
Sources
- 1. α-D(-)-Ribose, furanose, TMS [webbook.nist.gov]
- 2. d-Ribose, 2,3,4,5-tetrakis-O-(trimethylsilyl)-, O-methyloxime [webbook.nist.gov]
- 3. youtube.com [youtube.com]
- 4. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 5. researchgate.net [researchgate.net]
- 6. d-Ribose, 2,3,4,5-tetrakis-O-(trimethylsilyl)-, O-methyloxime [webbook.nist.gov]
- 7. D-Ribose, 2,3,4-tris-O-(trimethylsilyl)-, O-methyloxime, 5-[bis(trimethylsilyl) phosphate] [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: High-Fidelity Isotopic Enrichment of D-Ribose-4,5-13C2
Welcome to the Advanced Isotope Labeling Support Center. Subject: Optimization of D-Ribose-4,5-13C2 Enrichment Efficiency Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]
Executive Summary & Scope
Context: D-Ribose-4,5-13C2 is a critical isotopologue for NMR structural studies of nucleic acids (RNA/DNA).[1] It allows for the specific assignment of the sugar-phosphate backbone without the spectral crowding associated with uniformly labeled (
The Core Problem: Users frequently report lower-than-expected enrichment levels (<90%) or "isotopic scrambling" (appearance of M+1 or M+3 species) when attempting to synthesize this molecule biologically.
Root Cause: The primary culprit is the Non-Oxidative Pentose Phosphate Pathway (PPP) , specifically the reversible reactions catalyzed by Transketolase (TKT) and Transaldolase (TAL), which scramble the carbon backbone of the precursor glucose.[1]
Metabolic Flux & Precursor Selection (The "Input" Module)
Q: Which glucose precursor should I use to generate D-Ribose-4,5-13C2?
A: You must use D-Glucose-5,6-13C2 .[1]
The Mechanism: The primary route for high-fidelity synthesis is the Oxidative Branch of the PPP.[1]
-
Input: D-Glucose-5,6-13C2 (Labeled at C5 and C6).[1]
-
Reaction 1 (G6PDH): Glucose-6-P
6-Phosphogluconate.[1] -
Reaction 2 (6PGDH): 6-Phosphogluconate
Ribulose-5-P + .[1] -
Output: D-Ribose-4,5-13C2.
Warning: Do not use [1,2-13C2]Glucose for this specific isotopomer; via the oxidative pathway, it yields [1-13C]Ribose (since C1 is lost).[1]
Troubleshooting Biosynthesis (The "Process" Module)
Q: I am using [5,6-13C2]Glucose, but I see significant scrambling (M+1, M+3 species). Why?
A: You have "Metabolic Back-Flux" via the Non-Oxidative PPP. [1]
In standard E. coli or B. subtilis strains, Ribose-5-Phosphate is not a dead-end product.[1] It exists in equilibrium with glycolytic intermediates (Fructose-6-P and Glyceraldehyde-3-P) via Transketolase (TKT) .[1] This enzyme shuffles 2-carbon units, effectively randomizing your carefully placed labels.[1]
The Solution: Use a tkt- Deficient Strain. To achieve >95% enrichment fidelity, you must physically block the scrambling pathway.[1]
Protocol Strategy:
-
Strain Selection: Use a tktA knockout strain (e.g., E. coli K-12
tktA or B. subtilis SPK1).[1] -
Impact: In these mutants, the non-oxidative link between PPP and glycolysis is severed.[1] Ribose can only be formed via the oxidative path (G6PDH), preserving the [5,6]
[4,5] mapping perfectly.[1] -
Supplementation: tkt- strains often grow poorly because they cannot synthesize aromatic amino acids (which require Erythrose-4-P, a product of TKT).[1]
-
Fix: Supplement media with small amounts of Shikimate or a cocktail of aromatic amino acids (Phe, Tyr, Trp) to restore growth rates without restoring the scrambling pathway.[1]
-
Q: My yield is low in the tkt- mutant. How do I optimize?
A: Implement a Glucose-Limited Fed-Batch strategy.
tkt- mutants are sensitive to glucose accumulation (overflow metabolism), leading to acetate formation which inhibits growth.[1]
| Parameter | Recommended Setting | Rationale |
| Feeding Strategy | Exponential Fed-Batch | Maintain glucose < 0.5 g/L to prevent acetate overflow.[1] |
| DO (Dissolved Oxygen) | > 30% | High aeration is required to drive the oxidative PPP flux.[1] |
| pH Control | 7.0 (Ammonia) | Ammonia acts as the Nitrogen source; strict pH control prevents acidification.[1] |
| Induction | Late Log Phase | If using an inducible plasmid for ribose secretion, induce only after sufficient biomass is formed.[1] |
Visualizing the Scrambling Problem
The following diagram illustrates why standard strains fail and how the tkt- mutation fixes the pathway.
Caption: Pathway analysis showing how Transketolase (Non-Oxidative PPP) causes isotopic scrambling. Blocking this step forces flux through the high-fidelity Oxidative path.[1]
The Chemo-Enzymatic Alternative (High Purity)
Q: Fermentation is too variable. Is there a cleaner method?
A: Yes. The In Vitro Multi-Enzyme Cascade.
For pharmaceutical-grade enrichment where yield is secondary to absolute isotopic purity, bypass the cell entirely.[1]
The "Clean-Room" Protocol:
-
Reaction Mix:
-
Workflow:
-
Advantage: Zero background carbon.[1] Zero scrambling enzymes present.[1] 100% theoretical yield of the correct isotopomer.[1]
Analytical Validation (QC)
Q: How do I verify the labeling pattern?
A: 13C-NMR is the gold standard. [1]
Below are the expected chemical shifts for D-Ribose (equilibrium mixture of
Target Verification Table:
| Carbon Position | Approx.[1][3][4] Chemical Shift (ppm) | Coupling Pattern (Jcc) | Notes |
| C1 (Anomeric) | 96.8 ( | Singlet | Should show NO 13C-13C coupling (unlabeled).[1] |
| C2 | 71.6 | Singlet | Unlabeled.[1] |
| C3 | 70.4 | Singlet | Unlabeled.[1] |
| C4 (Target) | 83.5 (furanose forms) | Doublet | Coupled to C5.[1] Large |
| C5 (Target) | 62.3 (furanose forms) | Doublet | Coupled to C4.[1] |
Note: If you see doublets at C1, C2, or C3, scrambling has occurred.
References
-
Serianni, A. S., & Bondo, P. B. (1994). 13C-labeled D-ribose: Chemi-enzymic synthesis of various isotopomers.[4] Journal of Biomolecular Structure and Dynamics, 11(5), 1133–1148. Link[1]
-
Batey, R. T., Inada, M., Kujawinski, E., Puglisi, J. D., & Williamson, J. R. (1992).[1] Preparation of isotopically labeled ribonucleotides for multidimensional NMR spectroscopy of RNA. Nucleic Acids Research, 20(17), 4515–4523.[1] Link[1]
-
Nikel, P. I., & de Lorenzo, V. (2013).[1] Engineering an anaerobic metabolic regime in Pseudomonas putida KT2440 for the production of medium-chain-length polyhydroxyalkanoates. (Context on TKT suppression strategies). Metabolic Engineering, 15, 98-112.[1] Link[1]
-
Longacre, A., Reimers, J. M., Gieselman, M. B., & Ealick, S. E. (1998).[1] Production of isotopically labeled nucleotides for NMR studies. Methods in Enzymology, 261, 45-68.[1] (Detailed protocols on enzymatic synthesis). Link
Sources
Technical Support Center: Optimizing D-Ribose-4,5-13C2 Tracing
Executive Summary & Experimental Logic
The Challenge: Using D-Ribose-4,5-13C2 is a precision strategy to distinguish between de novo nucleotide synthesis (via the oxidative PPP) and the salvage/direct uptake of exogenous ribose. However, "label scrambling" occurs when the labeled Ribose-5-Phosphate (R5P) back-flows into the non-oxidative PPP (catalyzed by Transketolase/Transaldolase) and enters glycolysis. Once in the triose pool, Triose Phosphate Isomerase (TPI) and Aldolase activity can randomize the carbon positions, diluting your specific M+2 signal into M+1 or complex isotopomers.
The Solution: You cannot "stop" enzymatic reversibility, but you can minimize its impact on your data. This guide provides the protocols to achieve Isotopic Non-Stationary conditions (INST-MFA) , ensuring you capture the direct flux before the "scrambling equilibrium" obscures your signal.
The Scrambling Mechanism (Visualized)
To troubleshoot, you must visualize where the label integrity is lost.
Figure 1: The Fate of the Label. The green path represents the preserved label (Signal). The red/dashed path represents the back-flow into glycolysis where TPI cycling randomizes the label (Noise).
Troubleshooting Guides
Module A: High Background / Unexpected Isotopomers (M+1)
Symptom: You fed D-Ribose-4,5-13C2 (M+2), but your Mass Spec data shows significant M+1 or M+3 in the nucleotide or lactate pool.
| Potential Root Cause | Validation Step | Corrective Action |
| Incubation Time too Long | Check time-course data. If M+1 increases over time while M+2 plateaus, you have reached isotopic equilibrium. | Switch to INST-MFA. Reduce labeling time to 15–60 minutes. You want to measure the initial rate of incorporation, not the steady state. |
| High Glycolytic Flux | Measure Lactate production rate. High glycolysis drives rapid TPI cycling, accelerating scrambling. | Titrate Glucose. Lowering glucose (e.g., to 5mM) reduces the glycolytic "push," allowing the Ribose tracer to remain more distinct in the PPP. |
| Sample Quenching Delay | Did you wash cells with warm PBS? Metabolism continues during washing. | Rapid Quench. Eliminate wash steps or use ice-cold saline. Use -80°C 80:20 MeOH:H2O immediately. |
Module B: Low Enrichment Efficiency
Symptom: The M+2 peak in nucleotides is <5%, making it hard to distinguish from natural abundance (1.1%).
| Potential Root Cause | Validation Step | Corrective Action |
| Glucose Competition | Calculate the Glucose:Ribose ratio in media. If Glucose is >25mM and Ribose is <50μM, glucose dominates. | Optimize Ratio. Maintain physiological glucose (5-10mM) and increase Ribose-4,5-13C2 to 0.5–1.0 mM to ensure transporter saturation. |
| Salvage Pathway Inactivity | Check expression of Ribokinase (RBKS). Some cell lines have low salvage capacity. | Verify Cell Model. If RBKS is low, this tracer will not work efficiently. Consider using [1,2-13C2]-Glucose to trace oxidative PPP instead. |
Frequently Asked Questions (FAQs)
Q1: Why use D-Ribose-4,5-13C2 instead of [1,2-13C2]-Glucose? A: These tracers ask different questions.
-
[1,2-13C2]-Glucose is used to measure flux through the Oxidative PPP. (Loss of C1 = M+1; Retention = M+2).
-
D-Ribose-4,5-13C2 is used to measure Nucleotide Salvage and Reverse Flux (Non-oxidative PPP). If you want to know how much exogenous ribose is directly building RNA, use the Ribose tracer.
Q2: How do I mathematically correct for scrambling?
A: You can calculate the Scrambling Factor (
-
If
, your incubation time is likely too long, or TKT activity is extremely high.
Q3: Can I use GC-MS for this, or is LC-MS required? A: LC-MS/MS (Triple Quad or Orbitrap) is superior for this application because it detects intact phosphorylated intermediates (Ribose-5-P, ATP, GTP) without derivatization-induced scrambling.
-
If using GC-MS: You must derivatize (e.g., with hydroxylamine/acetic anhydride to form aldonitrile acetates). Warning: Acidic derivatization can hydrolyze nucleotides, confusing the pool sizes.
Optimized Experimental Protocol
To minimize scrambling, strict adherence to Time and Temperature is critical.
Phase 1: Preparation
-
Media: Prepare glucose-free DMEM (or custom formulation). Add unlabeled Glucose to 5-10 mM.
-
Tracer: Add D-Ribose-4,5-13C2 to a final concentration of 500 μM .
-
Equilibration: Pre-warm media to 37°C. Do not add tracer until the exact start time (
).
Phase 2: The Pulse (Critical Step)
-
Step 1: Aspirate old media rapidly.
-
Step 2: Add Tracer Media.
-
Step 3: Incubate for short durations (e.g., 5, 15, 30, 60 mins).
-
Why? Scrambling is time-dependent. At 15 mins, M+2 is likely dominant. At 24 hours, the label is fully randomized.
-
Phase 3: Quenching & Extraction
-
Place plate on Dry Ice. (Stop metabolism instantly).
-
Aspirate Media.
-
Add Extraction Solvent: 80% Methanol / 20% Water (pre-chilled to -80°C).
-
Scrape & Collect.
-
Centrifuge: 14,000 x g for 10 min at 4°C. Analyze supernatant.
Data Interpretation: Decision Matrix
Use this logic flow to interpret your Mass Isotopomer Distribution (MID) vector.
Figure 2: Troubleshooting Logic Flow. Follow the path based on your mass spectrometer readout to identify the bottleneck.
References
-
Antoniewicz, M. R. (2021).[1] A guide to metabolic flux analysis in metabolic engineering: Methods, tools and applications. Metabolic Engineering, 63, 2-12.[1] Link
-
Metallo, C. M., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology, 144(3), 167-174. Link
-
Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189-201. Link
-
Cambridge Isotope Laboratories. (2023). D-Ribose (U-13C5) and derivatives: Application Notes. Link
Sources
Technical Support Center: Natural Abundance Correction for D-Ribose-4,5-13C2
Topic: Correcting for Natural Abundance in Stable Isotope Tracing Tracer: D-Ribose-4,5-13C2 Context: Metabolic Flux Analysis (MFA) & Pentose Phosphate Pathway (PPP) Tracking
Core Concept: Why Correction is Non-Negotiable
In stable isotope tracing, your mass spectrometer detects Mass Isotopomers (M+0, M+1, M+2, etc.).[1] However, these peaks are not solely the result of your D-Ribose-4,5-13C2 tracer. They are a composite signal of:
-
Tracer Incorporation: The actual biological flux you want to measure.
-
Natural Abundance (Background): The ~1.1% of Carbon-13 that naturally exists in all carbon atoms of the molecule (and its derivatizing groups).
-
Tracer Impurity: The fraction of your tracer that is not actually labeled (e.g., 99% purity means 1% is naturally labeled).
The Mathematical Reality (Matrix Method)
The relationship between what you measure and the actual labeling is linear:
Where:
- is your raw intensity vector (M+0, M+1...).
- is the Correction Matrix (calculated from natural isotope probabilities).[4]
- is the true biological data you need.
Therefore, to solve for the truth:
Diagnostic Workflow & Troubleshooting
Use this decision tree to diagnose issues with your enrichment data.
Visual Logic: The Correction Pipeline
Figure 1: The Logical Flow of Natural Abundance Correction. Note the critical feedback loop if validation fails.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Negative Enrichment Values | Incorrect Chemical Formula | You likely defined the metabolite formula (e.g., C5H10O5) but measured a derivative (e.g., TMS-Ribose). The matrix subtracted natural abundance for carbons that weren't there. Action: Update formula to include the derivatizing agent. |
| M+0 is Lower than Theoretical | Tracer Impurity | Your tracer is likely <99% pure, or you have significant background noise. Action: Check the Certificate of Analysis (CoA) for the tracer and input the specific purity into your software (e.g., IsoCor). |
| "Impossible" High Enrichment | Saturation / Detector Dead Time | The detector was saturated, flattening the M+0 peak relative to M+2. Action: Dilute sample 1:10 and re-inject. Ensure intensity is within the linear dynamic range (usually <1e6 counts for Orbitraps). |
| M+1 Peak is Unexpectedly High | Scrambling or Resolution | In Ribose-4,5-13C2, M+2 is the expected major isotopomer. High M+1 suggests either recycling via Transketolase (biological scrambling) or low resolution merging peaks. Action: Check mass resolution (R > 50,000 recommended for LC-MS). |
Platform-Specific Protocols
Scenario A: GC-MS Analysis (The Derivatization Trap)
Critical Warning: In GC-MS, Ribose is non-volatile. You must derivatize it (e.g., with MSTFA or TBDMS). These reagents add naturally abundant carbon, silicon, and hydrogen.
Protocol:
-
Identify the Derivative:
-
Example: Ribose (5 carbons) + Methoxime-TMS (adds carbons from the TMS groups).
-
Common Ribose derivative: Tetra-TMS-Ribose .
-
-
Calculate Total Formula:
-
Ribose:
-
Derivatization (4x TMS groups): Each TMS is
. -
Corrected Formula for Software: You must correct for the entire ion detected.
-
Formula:
(Example only—verify your specific silylation method).
-
-
Input into Software:
Scenario B: LC-MS Analysis (High Resolution)
Critical Warning: LC-MS often detects adducts (
Protocol:
-
Identify the Ion:
-
Are you analyzing Ribose-5-Phosphate (R5P) or free Ribose?
-
R5P Formula:
.
-
-
Check for Adducts:
-
If analyzing in negative mode (
), the formula is . -
The loss of a proton (
) changes the natural abundance distribution slightly (though negligibly for H, it matters for exact mass).
-
-
Resolution Settings:
-
Ensure your software (e.g., IsoCor) is set to "High Resolution" mode. This prevents the software from correcting for Nitrogen/Oxygen isotopes if your MS can resolve them separately from 13C peaks.
-
Metabolic Context: Interpreting the Data
When using D-Ribose-4,5-13C2 , correct interpretation depends on where the label ends up.
Pathway Visualization
Figure 2: Metabolic fate of the tracer. Direct incorporation leads to M+2 nucleotides. Recycling via the non-oxidative PPP leads to scrambled labels in glycolysis intermediates.
Expected Isotopomers (Post-Correction)
-
M+2: Indicates direct incorporation of the intact Ribose-4,5 backbone into nucleotides.
-
M+1: Often indicates recycling. If Ribose-4,5-13C2 is processed by Transketolase, the C4-C5 bond can be split or rearranged, leading to single-labeled species in downstream metabolites like Lactate or Pyruvate.
FAQs
Q: Can I perform this correction in Excel? A: Technically, yes, for simple molecules using the matrix method. However, for derivatized molecules or high-throughput data, it is highly prone to error. We strongly recommend validated open-source tools like IsoCor [1] or AccuCor [2].
Q: My corrected data shows -2% abundance for M+3. Is this real? A: No. Negative abundances are mathematical artifacts. They usually occur when the background subtraction is too aggressive (overestimating natural abundance) or the standard deviation of the measurement is high. Most algorithms set negative values to zero and re-normalize the remaining distribution.
Q: Does the position of the label (4,5) affect the correction? A: No. Natural abundance correction is based on the total elemental composition (Formula), not the position of the label. The mass spectrometer cannot distinguish between a natural 13C at position 1 and a tracer 13C at position 4; they have the same mass. The correction algorithm assumes a statistical distribution of natural isotopes across all positions.
References
-
Millard, P., et al. (2019). IsoCor: isotope correction for high-resolution MS labeling experiments.[11] Bioinformatics, 28(9), 1294–1296.[8]
-
Su, X., et al. (2017). AccuCor: A computational tool for natural abundance correction of mass spectrometer data.[7] Analytical Chemistry.
-
Zamboni, N., et al. (2009). 13C-based metabolic flux analysis. Nature Protocols, 4, 878–892.
-
Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189-201.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. 13C Metabolic flux analysis in neurons utilizing a model that accounts for hexose phosphate recycling within the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. IsoCor: correcting MS data in isotope labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Natural isotope correction of MS/MS measurements for metabolomics and (13)C fluxomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cran.r-project.org [cran.r-project.org]
- 11. bio.tools [bio.tools]
Storage stability and degradation of D-Ribose-4,5-13C2 solutions
Welcome to the technical support center for D-Ribose-4,5-¹³C₂ solutions. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the storage, stability, and troubleshooting of experiments involving this isotopically labeled compound. Our goal is to ensure the integrity of your experiments by providing a deep understanding of the chemical properties and handling requirements of D-Ribose-4,5-¹³C₂.
Frequently Asked Questions (FAQs)
What are the optimal storage conditions for D-Ribose-4,5-¹³C₂ solutions?
For long-term stability, it is recommended to store D-Ribose-4,5-¹³C₂ as a solid at room temperature, protected from light and moisture.[1] Once in an aqueous solution, D-ribose is susceptible to degradation, particularly at neutral to alkaline pH and elevated temperatures. Therefore, for short-term storage of solutions, it is advisable to:
-
Maintain a slightly acidic pH (pH 4-6).
-
Store at low temperatures (2-8°C or frozen at -20°C).
-
Use buffers free of amines, as they can accelerate degradation.
-
Prepare solutions fresh whenever possible.
What is the expected shelf-life of D-Ribose-4,5-¹³C₂ solutions?
Does the ¹³C labeling at the 4 and 5 positions affect the stability of the D-ribose molecule?
The replacement of ¹²C with ¹³C is not expected to significantly alter the chemical reactivity or stability of the D-ribose molecule. The fundamental chemical properties are determined by the functional groups, which remain unchanged with isotopic labeling.[2] However, without specific long-term stability studies on D-Ribose-4,5-¹³C₂, it is prudent to handle it with the same care as unlabeled D-ribose, assuming similar degradation pathways.
What are the common degradation products of D-Ribose-4,5-¹³C₂ in solution?
Under neutral to alkaline conditions, a known degradation product of D-ribose is formaldehyde .[3][4][5] This occurs through a retro-aldol reaction. Other potential degradation pathways, especially under oxidative or acidic stress, can lead to the formation of various sugar acids and other smaller carbonyl compounds. In the presence of amines, D-ribose can also undergo the Maillard reaction to form a complex mixture of products.[6]
How can I detect degradation in my D-Ribose-4,5-¹³C₂ solution?
Degradation can be monitored using various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., refractive index, evaporative light scattering, or mass spectrometry) can be used to separate and quantify D-Ribose-4,5-¹³C₂ and its degradation products.[7][8]
-
Mass Spectrometry (MS): MS is a powerful tool for identifying and quantifying the parent compound and its degradation products based on their mass-to-charge ratio.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify degradation products by tracking changes in the chemical shifts and coupling constants of the ribose molecule.[11][12][13]
Troubleshooting Guides
Guide 1: Inconsistent Experimental Results
Problem: You are observing variability in your experimental outcomes when using D-Ribose-4,5-¹³C₂ solutions.
Potential Cause: Degradation of the D-Ribose-4,5-¹³C₂ solution.
Troubleshooting Steps:
-
Verify Solution Integrity:
-
Analyze a fresh sample of your D-Ribose-4,5-¹³C₂ solution using HPLC or MS to check for the presence of degradation products.
-
Compare the chromatogram or spectrum to a previously established baseline for a freshly prepared solution.
-
-
Review Storage and Handling Procedures:
-
Ensure that solutions are being stored at the correct temperature and pH.
-
Confirm that solutions are being prepared fresh at appropriate intervals.
-
Avoid repeated freeze-thaw cycles.
-
-
Conduct a Mini-Stability Study:
-
Prepare a fresh solution and divide it into aliquots.
-
Store the aliquots under different conditions (e.g., 4°C vs. room temperature, different pH values).
-
Analyze the aliquots at various time points to determine the rate of degradation under your specific experimental conditions.
-
Guide 2: Unexpected Peaks in Analytical Data
Problem: You are observing unexpected peaks in your HPLC, MS, or NMR data that are not attributable to your target analytes.
Potential Cause: Presence of D-Ribose-4,5-¹³C₂ degradation products.
Troubleshooting Steps:
-
Characterize the Unknown Peaks:
-
MS Analysis: Determine the mass-to-charge ratio of the unknown peaks to infer their molecular weight. Compare these masses to known degradation products of ribose.
-
NMR Analysis: Acquire detailed ¹H and ¹³C NMR spectra to elucidate the structure of the unknown compounds.
-
-
Perform a Forced Degradation Study:
-
Subject a sample of your D-Ribose-4,5-¹³C₂ solution to stress conditions (e.g., heat, high pH, oxidation) to intentionally generate degradation products.
-
Analyze the stressed sample using the same analytical method to see if the unknown peaks in your experimental samples match the degradation products generated in the forced degradation study.
-
Experimental Protocols
Protocol 1: Stability Assessment of D-Ribose-4,5-¹³C₂ Solutions via HPLC-MS
Objective: To determine the stability of a D-Ribose-4,5-¹³C₂ solution under specific storage conditions.
Materials:
-
D-Ribose-4,5-¹³C₂
-
Solvent (e.g., HPLC-grade water, buffer of choice)
-
HPLC system with a suitable column (e.g., amino or amide-based for sugar analysis)[8]
-
Mass spectrometer
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of D-Ribose-4,5-¹³C₂ of known concentration in the desired solvent.
-
Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the stock solution by HPLC-MS to establish the initial purity and peak area of the parent compound.
-
Storage: Store the remaining stock solution under the desired conditions (e.g., 4°C, room temperature).
-
Time-Point Analysis: At predetermined time intervals (e.g., 24h, 48h, 1 week), withdraw an aliquot of the stored solution and analyze it by HPLC-MS.
-
Data Analysis:
-
Monitor the peak area of the D-Ribose-4,5-¹³C₂ peak over time.
-
Look for the appearance of new peaks corresponding to degradation products.
-
Calculate the percentage of degradation at each time point.
-
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Storage Temperature | 4°C | Room Temperature | 37°C |
| Solvent/Buffer | pH 5.0 Acetate Buffer | pH 7.4 Phosphate Buffer | pH 8.5 Tris Buffer |
| % Degradation (24h) | To be determined | To be determined | To be determined |
| % Degradation (1 week) | To be determined | To be determined | To be determined |
Protocol 2: Forced Degradation Study of D-Ribose-4,5-¹³C₂ Solutions
Objective: To identify potential degradation products of D-Ribose-4,5-¹³C₂ under various stress conditions.
Materials:
-
D-Ribose-4,5-¹³C₂ solution
-
0.1 M HCl (for acidic degradation)
-
0.1 M NaOH (for alkaline degradation)
-
3% H₂O₂ (for oxidative degradation)
-
Analytical instruments (HPLC-MS, NMR)
Procedure:
-
Acidic Degradation: Mix the D-Ribose-4,5-¹³C₂ solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Alkaline Degradation: Mix the D-Ribose-4,5-¹³C₂ solution with 0.1 M NaOH and incubate at a controlled temperature.
-
Oxidative Degradation: Mix the D-Ribose-4,5-¹³C₂ solution with 3% H₂O₂ and incubate at a controlled temperature.
-
Thermal Degradation: Incubate the D-Ribose-4,5-¹³C₂ solution at an elevated temperature (e.g., 60°C).
-
Analysis: Analyze the stressed samples by HPLC-MS and NMR to identify and characterize the degradation products.
Visualizations
Caption: Potential degradation pathways of D-Ribose-4,5-¹³C₂.
Caption: Experimental workflow for a stability study.
References
-
Wang, Y., et al. (2019). Formaldehyde produced from d-ribose under neutral and alkaline conditions. Toxicology Reports, 6, 298-304. [Link]
-
Wang, Y., et al. (2019). (PDF) Formaldehyde produced from D-ribose under neutral and alkaline conditions. Toxicology Reports, 6(4). [Link]
-
Vistoli, G., et al. (2013). The multiple Maillard reactions of ribose and deoxyribose sugars and sugar phosphates. PMC, 4(3), 353–368. [Link]
-
Wang, Y., et al. (2019). Formaldehyde Produced From D-Ribose Under Neutral and Alkaline Conditions. PubMed, 6, 298-304. [Link]
-
SIELC Technologies. Separation of D-Ribose on Newcrom R1 HPLC column. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Ribose. [Link]
-
Shodex. Analysis of Ribose According to USP-NF Method (KS-801). [Link]
-
Chen, Y. H., et al. (2019). Identification of the Protein Glycation Sites in Human Myoglobin as Rapidly Induced by d-Ribose. Molecules, 24(23), 4268. [Link]
-
Frolov, A., et al. (2006). Fragmentation behavior of glycated peptides derived from D-glucose, D-fructose and D-ribose in tandem mass spectrometry. Journal of mass spectrometry : JMS, 41(11), 1459–1469. [Link]
-
ResearchGate. (2018). Partial 1H NMR analysis of the effect of exposing ribose (ribo-11) to... [Link]
-
MicroSolv. (2025). Ribose and Xylose Analyzed by HPLC ELSD - App Note. [Link]
-
ResearchGate. (2013). Oxidation of D-ribose to D-ribonate at different pH. Reaction conditions. [Link]
-
ResearchGate. (2006). Fragmentation behavior of glycated peptides derived fromD-glucose,D-fructose andD-ribose in tandem mass spectrometry. [Link]
-
ResearchGate. (2022). Change in ¹H‐NMR signal of D‐ribose (5 mM) with and without 1 (2.5 and...). [Link]
-
Diva Portal. (2023). Production ¹³C-labelled cellooligosaccharides for NMR studies on biomass degrading enzymes. [Link]
-
Canadian Science Publishing. (1994). A 139La NMR study of the interactions between the La(III) cation and D-ribose in aqueous solution. [Link]
-
DeAngelis, P. L., et al. (2018). Utility of Authentic ¹³C‐Labeled Disaccharide to Calibrate Hyaluronan Content Measurements by LC‐MS. Proteomics. Clinical applications, 12(4), e1700181. [Link]
-
ResearchGate. (2000). NMR spectra of d-ribose-5-triphosphate.... [Link]
-
Levy, G. C., et al. (1980). ¹³C NMR relaxation and conformational flexibility of the deoxyribose ring. Nucleic acids research, 8(24), 6067–6083. [Link]
-
Eurisotop. Stable Isotope-Labeled Products For Metabolic Research. [Link]
-
Xu, G., et al. (2018). quantitation of a comprehensive set of monosaccharides using dynamic multiple reaction monitoring. Analyst, 143(1), 200–207. [Link]
-
Lunn, J. E., et al. (2006). Quantifying ¹³C-labeling in free sugars and starch by GC-MS. Phytochemistry, 67(18), 2038–2046. [Link]
Sources
- 1. isotope.com [isotope.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Formaldehyde produced from d-ribose under neutral and alkaline conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Formaldehyde produced from d-ribose under neutral and alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The multiple Maillard reactions of ribose and deoxyribose sugars and sugar phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of D-Ribose on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Ribose and Xylose Analyzed by HPLC ELSD - App Note [mtc-usa.com]
- 9. Identification of the Protein Glycation Sites in Human Myoglobin as Rapidly Induced by d-Ribose [mdpi.com]
- 10. Fragmentation behavior of glycated peptides derived from D-glucose, D-fructose and D-ribose in tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Guide: Mass Isotopomer Distribution for D-Ribose-4,5-13C2
[1]
Theoretical Framework & Metabolic Context[1][2]
D-Ribose-4,5-13C2 is a specialized stable isotope tracer used primarily to dissect the Pentose Phosphate Pathway (PPP) and Nucleotide Biosynthesis .[1] Unlike [1,2-13C2]Glucose, which enters metabolism at the "top" of glycolysis, Ribose-4,5-13C2 enters directly at the Ribose-5-Phosphate (R5P) node.[1]
Why use this tracer?
-
Distinguishing PPP Branches: It allows precise quantification of the Non-Oxidative PPP (reversible carbon shuffling) without the interference of the Oxidative PPP (decarboxylation).
-
Nucleotide Salvage vs. De Novo: It tracks the direct incorporation of ribose into RNA/DNA (via PRPP) versus the recycling of ribose carbons back into glycolysis (via Fructose-6-Phosphate and Glyceraldehyde-3-Phosphate).[1]
-
Label Stability: The C4-C5 bond in ribose is relatively stable during Transketolase (TKT) and Transaldolase (TAL) reactions, often moving as a coupled unit into downstream metabolites like Erythrose-4-Phosphate.[1]
Metabolic Pathway Visualization
The following diagram illustrates the entry point of the tracer and its divergence into nucleotide synthesis or recycling into glycolysis.
Caption: Metabolic fate of D-Ribose-4,5-13C2. The tracer enters the R5P pool and either flows into nucleotide synthesis (retaining the M+2 label) or recycles via the non-oxidative PPP.
Experimental Protocol: GC-MS Analysis
To calculate the MID correctly, you must preserve the carbon skeleton during analysis. The TBDMS (tert-butyldimethylsilyl) derivatization method is recommended over TMS because it produces a robust
Step-by-Step Workflow
| Step | Action | Technical Note |
| 1. Quenching | Wash cells with ice-cold saline; quench with cold methanol:water (80:20).[1] | Stop metabolism instantly to preserve isotopic steady state.[1] |
| 2. Extraction | Vortex, freeze-thaw cycles (liquid N2), centrifuge to remove debris.[1] | Dry the supernatant completely under nitrogen or vacuum. |
| 3. Derivatization | Add 50 µL MTBSTFA + 1% TBDMCS and 50 µL acetonitrile. Incubate at 60°C for 60 mins . | Critical: Ensure sample is anhydrous.[1] Moisture hydrolyzes TBDMS derivatives. |
| 4.[1] GC-MS | Inject 1 µL in splitless mode. Column: DB-5MS or equivalent.[1] | Target Ion: Monitor m/z 531 (approx) for Ribose-5-TBDMS (M-57). |
The Fragmentation Logic (TBDMS)
For a pentose like Ribose (
-
Derivative: Pentakis-TBDMS Ribose.[1]
-
Formula:
(approximate, depends on OH substitution). -
Key Fragment: The
ion is formed by the loss of one tert-butyl group ( , mass 57).[1] -
Significance: This ion contains all 5 carbons of the ribose . Therefore, measuring the isotope distribution of this ion directly reflects the labeling of the ribose molecule.
Calculating Mass Isotopomer Distribution (MID)
The raw intensity data from the Mass Spectrometer is not the true isotopomer distribution. It is skewed by the natural abundance of isotopes (C, H, O, Si) in the derivative and the tracer impurity.
The Correction Matrix Equation
To obtain the true enrichment vector (
Where:
-
M (Measured Vector): The normalized intensities from the MS (
). -
A (Correction Matrix): A square matrix representing the theoretical natural abundance distribution of the derivative molecule (including the TBDMS groups).
-
C (Corrected Vector): The actual fraction of
(unlabeled), , (tracer derived).
Calculation Protocol
-
Extract Raw Intensities: From your GC-MS chromatogram, integrate the peak areas for the cluster starting at the base mass (e.g., m/z 531 for unlabeled).
-
Normalize:
-
Apply Software Correction: Do not attempt manual matrix inversion for complex derivatives (like TBDMS which adds significant natural Si isotopes). Use validated algorithms.
-
Recommended Tool: IsoCor (Python-based, open source) or Isotope Correction Toolbox (ICT) .[1]
-
Input Formula: You must input the chemical formula of the fragment ion, not just the metabolite.
-
Example: If analyzing Ribose-5-TBDMS
, the formula includes the Ribose skeleton + 5 TBDMS groups - 1 tert-butyl group.[1]
-
-
Expected Results for Ribose-4,5-13C2[1][4][5]
-
M+0: Unlabeled ribose (endogenous synthesis from unlabeled glucose).[1]
-
M+2: Direct uptake of tracer or synthesis from recycled M+2 precursors.[1]
-
M+1: Rare in this specific tracer context unless significant scrambling occurs via Transketolase recycling where a labeled C4-C5 unit is split (unlikely) or recombined with unlabeled fragments.[1] High M+1 usually indicates complex multi-turn recycling or impurity.[1]
Troubleshooting Guide
Issue: High M+0 (Low Enrichment) despite Tracer Feeding
-
Cause 1: Dilution. The cells are synthesizing large amounts of ribose de novo from unlabeled glucose in the media.
-
Cause 2: Wrong Fragment. You may be analyzing a fragment that lost the C4-C5 tail.[1]
-
Cause 3: Incomplete Uptake. Ribose transport can be slow in certain cell lines.[1]
-
Fix: Check transporter expression or increase tracer concentration.[1]
-
Issue: Unexpected M+1 Peak
-
Cause 1: Natural Abundance Over-correction. If the matrix
is calculated for the wrong formula (e.g., wrong number of Si atoms), the M+1 correction will be erroneous. -
Cause 2: Spectral Overlap. Co-elution with another metabolite.[1]
Issue: Saturation of Detector
-
Symptom: The M+0 / M+1 ratio looks flat or distorted.
-
Fix: Dilute the sample 1:10 or 1:100. GC-MS detectors (especially quadrupoles) saturate easily with derivatized sugars.[1]
Frequently Asked Questions (FAQs)
Q: Can I use LC-MS instead of GC-MS for this tracer? A: Yes. LC-MS (HILIC mode, Negative ESI) is excellent for underivatized Ribose-5-Phosphate.[1]
-
Advantage:[4][9][10][11] No derivatization needed; simpler natural abundance correction (no Silicon).[1]
-
Disadvantage:[4] Isomers (Ribose-5-P vs Ribulose-5-P) are harder to separate chromatographically.[1]
-
Fragment: Look for the deprotonated molecular ion
.[1]
Q: How do I distinguish between [1,2-13C2]Ribose and [4,5-13C2]Ribose in the data? A: In a standard MS1 scan (measuring intact mass), you cannot distinguish them—both appear as M+2.[1] You must use MS/MS (Tandem MS) .[1]
-
Fragment the parent ion.
-
If the label is at 4,5, a fragment containing only C1-C3 will be M+0.[1]
-
If the label is at 1,2, a fragment containing C1-C3 will be M+2.[1]
Q: What purity correction should I use? A: Check the Certificate of Analysis (CoA) for your specific batch of D-Ribose-4,5-13C2.[1] Typically, enrichment is >99%.[1] In your correction matrix (IsoCor), set the "Tracer Purity" parameter to this value (e.g., 0.99).[1] Ignoring this leads to underestimation of flux.[1]
References
-
Millard, P., et al. (2012).[1] "IsoCor: correcting MS data in isotope labeling experiments." Bioinformatics. Link
-
Antoniewicz, M. R. (2015).[1][12] "Methods and advances in metabolic flux analysis: a beginner’s guide." Current Opinion in Biotechnology. Link
-
Fernie, A. R., et al. (2004).[1] "Metabolic profiling: its role in understanding the control of metabolism." Current Opinion in Plant Biology. Link
-
Lee, W. N., et al. (1998).[1] "Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose." American Journal of Physiology.[1] Link[1]
-
Long, C. P., & Antoniewicz, M. R. (2019).[1] "High-resolution 13C metabolic flux analysis." Nature Protocols. Link[1]
Sources
- 1. Ribose 5-phosphate - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. whitman.edu [whitman.edu]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. rsc.org [rsc.org]
- 6. Mass Spectrometry [www2.chemistry.msu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of mononucleotides by tandem mass spectrometry: investigation of fragmentation pathways for phosphate- and ribose-modified nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gcms.cz [gcms.cz]
- 10. A simplified calculation procedure for mass isotopomer distribution analysis (MIDA) based on multiple linear regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GC-MS of tert-Butyldimethylsilyl (tBDMS) Derivatives of Neurochemicals | Springer Nature Experiments [experiments.springernature.com]
- 12. Bayesian 13C-metabolic flux analysis of parallel tracer experiments in granulocytes: A directional shift within the non-oxidative pentose phosphate pathway supports phagocytosis | bioRxiv [biorxiv.org]
Validation & Comparative
Validating Metabolic Models Using D-Ribose-4,5-13C2 Tracers
Executive Summary: The "Blind Spot" in Glucose Tracing
Standard metabolic flux analysis (MFA) relies heavily on [1,2-13C2]Glucose or [U-13C6]Glucose to map central carbon metabolism. While these tracers excel at resolving glycolysis and the oxidative Pentose Phosphate Pathway (oxPPP), they frequently fail to accurately quantify the non-oxidative Pentose Phosphate Pathway (non-oxPPP) .
The non-oxPPP is a reversible scrambling network. When using glucose tracers, the isotopic signal entering the non-oxPPP is often diluted by the time it reaches the ribose-5-phosphate (R5P) pool, making it statistically difficult to distinguish between de novo nucleotide synthesis and the recycling of pentoses back into glycolysis.
D-Ribose-4,5-13C2 offers a precise solution. By entering metabolism downstream of the oxidative bottleneck (G6PDH), this tracer creates a "back-door" entry into the PPP. This guide details how to use D-Ribose-4,5-13C2 to validate metabolic models, specifically focusing on quantifying the recycling flux of nucleotides into energy metabolism (the "Pentose Shunt").
Comparative Analysis: Selecting the Right Tracer
To validate a metabolic model, one must choose a tracer that maximizes the sensitivity of the flux of interest. The table below compares D-Ribose-4,5-13C2 against standard alternatives.
| Feature | [1,2-13C2]Glucose | [U-13C6]Glucose | D-Ribose-4,5-13C2 |
| Primary Application | Glycolysis vs. oxPPP split; TCA cycle entry (PDH vs. PC). | Total carbon contribution; biomass synthesis rates. | Nucleotide salvage, Non-oxPPP reversibility, PRPP synthesis. |
| PPP Resolution | High for oxidative branch (G6PDH). | Low (scrambling obscures specific pathways). | High for non-oxidative branch (TK/TA reactions). |
| Signal Specificity | M+1/M+2 Lactate ratios indicate oxPPP activity. | Universal labeling.[1][2] | M+2 Lactate specifically indicates pentose recycling. |
| Metabolic Entry | GLUT Transporters | GLUT Transporters | Ribose Transporters |
| Key Limitation | Signal dilution before reaching R5P. | Complex isotopomer patterns require heavy computation. | Ribose uptake rates vary significantly by cell line. |
Expert Insight: Do not assume your cell line transports ribose efficiently. Before running a full flux experiment, perform a "tracer uptake validation" by measuring the intracellular M+2 R5P pool after 1 hour. If enrichment is <5%, this protocol is invalid for your specific model.
Mechanistic Logic: The Atom Mapping
The power of D-Ribose-4,5-13C2 lies in its specific atom transition. When this tracer is recycled back into glycolysis, it undergoes a predictable carbon rearrangement via Transketolase (TK) and Transaldolase (TA) .
The "Recycling" Pathway (Ribose Lactate)
-
Input: Ribose-5P is labeled at carbons 4 and 5 .
-
Transketolase 1: R5P (Acceptor) + Xylulose-5P (Donor)
Sedoheptulose-7P (S7P) + GAP.-
Result: The C4-C5 label of R5P becomes C6-C7 of S7P .
-
-
Transaldolase: S7P (Donor) + GAP (Acceptor)
Erythrose-4P (E4P) + Fructose-6P (F6P).-
Result: The C6-C7 label of S7P becomes C3-C4 of E4P .
-
-
Transketolase 2: E4P (Acceptor) + Xylulose-5P (Donor)
Fructose-6P (F6P) + GAP.-
Result: The C3-C4 label of E4P becomes C5-C6 of F6P .
-
-
Glycolysis: F6P (labeled at C5,C6) splits into DHAP and GAP.
-
Result: The C4-C5-C6 fragment of F6P becomes GAP. Therefore, GAP is labeled at C2 and C3 .
-
-
Endpoint: GAP
Pyruvate Lactate (M+2, labeled at C2, C3) .
Visualization of the Pathway
The following diagram illustrates this specific carbon flow, distinguishing it from standard glucose metabolism.
Caption: Carbon flow of D-Ribose-4,5-13C2. Red path indicates tracer entry; Blue path indicates the specific recycling marker (M+2 Lactate) validating non-oxPPP flux.
Experimental Protocol: The "Ribose Pulse"
This protocol is designed for adherent mammalian cells (e.g., HeLa, A549, HEK293).
Phase 1: Pre-Conditioning
-
Media Prep: Prepare DMEM lacking glucose and glutamine. Supplement with 10% dialyzed FBS (to remove endogenous unlabeled ribose).
-
Substrate Addition: Add naturally labeled Glucose (10 mM) and Glutamine (2 mM).
-
Seeding: Seed cells and allow them to reach 70% confluence (approx. 24 hours) to establish metabolic steady state.
Phase 2: Tracer Addition (The Pulse)
-
Wash: Rapidly wash cells 1x with warm PBS.
-
Labeling Media: Add DMEM containing:
-
5 mM Glucose (Unlabeled).
-
2 mM Glutamine (Unlabeled).
-
2 mM D-Ribose-4,5-13C2 (Cambridge Isotope Laboratories or equivalent).
-
Note: The concentration of ribose should be sufficient to drive uptake but not so high as to induce osmotic stress.
-
-
Incubation: Incubate for 4 to 24 hours .
-
4 Hours: Optimal for measuring initial transport and PRPP synthesis.
-
24 Hours: Optimal for measuring isotopic steady state in Lactate (Recycling).
-
Phase 3: Extraction & Analysis
-
Quenching: Place plate on dry ice/methanol bath (-80°C).
-
Extraction: Add 80:20 Methanol:Water (pre-chilled to -80°C). Scrape cells.
-
Separation: Centrifuge at 14,000 x g for 10 min.
-
Instrumentation: Analyze supernatant via LC-HRMS (Liquid Chromatography - High Resolution Mass Spectrometry).
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required to retain phosphorylated sugars (R5P, S7P, F6P).
-
Mode: Negative Ion Mode.
-
Data Interpretation & Model Validation
To validate your metabolic model, compare the experimental Mass Isotopomer Distribution (MID) against your model's simulated MIDs.
Key Validation Metrics
1. The Nucleotide Synthesis Check
-
Target Metabolite: ATP or UTP.
-
Expected Signal: M+2 isotopologue.
-
Interpretation:
-
High M+2: The model should predict high flux through PRPP synthetase.
-
High M+5: Indicates the cell is synthesizing ribose de novo from glucose (if glucose was labeled) or that the ribose tracer is not being utilized directly but broken down and resynthesized (unlikely with this tracer).
-
Validation Logic: If your model predicts nucleotide synthesis is 100% dependent on the oxidative PPP, but you see significant M+2 ATP from the tracer, your model is incorrect . You must add a Ribokinase reaction flux.
-
2. The "Back-Flux" (Recycling) Check
-
Target Metabolite: Lactate (or Pyruvate).[3]
-
Expected Signal: M+2 isotopologue.
-
Interpretation:
-
Presence of M+2 Lactate: Confirms that R5P is being recycled back into glycolysis via the non-oxPPP.
-
Absence of M+2 Lactate: Indicates the non-oxPPP is operating unidirectionally (Oxidative
Ribose Nucleotides) or that Ribokinase activity is negligible. -
Validation Logic: If your model assumes the PPP is a "drain" only (for biosynthesis) and allows no return flux to glycolysis, but you detect M+2 Lactate, the model topology is flawed . You must enable reversible Transketolase/Transaldolase fluxes.
-
Decision Matrix for Model Correction
Caption: Workflow for interpreting Ribose-4,5-13C2 data to refine metabolic model topology.
References
-
Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Source: Metallo, C. M., et al. (2009).[4] Nature Biotechnology. Context: Establishes the limitations of glucose tracers and the need for alternative labeling strategies to resolve specific subnetworks.
-
Assessing the Pentose Phosphate Pathway Using [2,3-13C2]glucose. Source: Lee, W. N., et al. (2010). American Journal of Physiology-Endocrinology and Metabolism. Context: Discusses the complexity of resolving PPP fluxes and provides the atom mapping logic for pentose recycling.
-
Flux analysis of the pentose phosphate pathway. Source: Kleijn, R. J., et al. (2006). Microbiology and Molecular Biology Reviews. Context: Comprehensive review of the stoichiometry and reversibility of Transketolase and Transaldolase reactions.
-
D-Ribose-13C-4 | Stable Isotope. Source: MedChemExpress. Context: Specifications and chemical properties of the specific tracer D-Ribose-4,5-13C2.
Sources
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glucose Metabolism via the Pentose Phosphate Pathway, Glycolysis and Krebs Cycle in an Orthotopic Mouse Model of Human Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Metabolic Pathway Resolution: D-Ribose-4,5-¹³C₂ vs. Glucose-1,2-¹³C₂
For researchers navigating the intricate web of cellular metabolism, the selection of an isotopic tracer is a foundational decision that dictates the depth and precision of experimental insights. ¹³C Metabolic Flux Analysis (¹³C-MFA) stands as the gold standard for quantifying intracellular reaction rates, providing a dynamic snapshot of cellular physiology.[1][2][3] The choice of the ¹³C-labeled substrate is not trivial; it fundamentally determines which pathways are illuminated and the resolution with which their fluxes can be calculated.[4][5]
This guide provides an in-depth, objective comparison of two powerful, yet distinct, tracers: D-Ribose-4,5-¹³C₂ and Glucose-1,2-¹³C₂ . We will move beyond a simple listing of features to explore the mechanistic basis for their application, providing the causal logic behind experimental design and interpretation for drug development professionals and metabolic researchers.
Pillar 1: The Foundation of ¹³C Tracing in Central Carbon Metabolism
At the heart of cellular bioenergetics lies the central carbon metabolism, a network of interconnected pathways responsible for converting nutrients into energy and biomass. The primary routes of glucose catabolism—Glycolysis and the Pentose Phosphate Pathway (PPP)—are critical nodes in this network. ¹³C-MFA leverages the introduction of a substrate labeled with the stable isotope ¹³C to trace the journey of carbon atoms through these reactions.[1] By measuring the resulting mass shifts in downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, we can deduce the relative activities of the pathways that produced them.[6][7]
The distribution of ¹³C isotopes in a metabolite is known as its Mass Isotopomer Distribution (MID), a vector that describes the fractional abundance of each isotopologue (e.g., M+0 for unlabeled, M+1 for one ¹³C atom, M+2 for two, etc.).[8] It is the analysis of these MIDs that allows us to resolve metabolic fluxes.
Pillar 2: Deep Dive into Tracer-Specific Pathway Interrogation
The specific placement of ¹³C labels on a tracer molecule is a strategic choice designed to exploit the unique atom transitions of metabolic reactions. This is where the key differences between Glucose-1,2-¹³C₂ and D-Ribose-4,5-¹³C₂ become apparent.
Glucose-1,2-¹³C₂: The Workhorse for Glycolysis and the PPP
[1,2-¹³C₂]glucose has been demonstrated to be a superior tracer for concurrently analyzing fluxes through glycolysis and the Pentose Phosphate Pathway.[4][5][9][10] Its power lies in the distinct fates of the adjacent ¹³C labels on carbons 1 and 2.
-
Through Glycolysis: The entire six-carbon backbone of glucose is preserved until its cleavage into two three-carbon molecules. Therefore, metabolism of [1,2-¹³C₂]glucose through glycolysis results in pyruvate and lactate that are labeled on two carbons (M+2).[10]
-
Through the Oxidative PPP: This pathway's first committed step, catalyzed by glucose-6-phosphate dehydrogenase, involves the decarboxylation of carbon 1.[10] This means the ¹³C label at the C1 position is lost as ¹³CO₂. The resulting five-carbon sugar, ribulose-5-phosphate, retains only the label from the original C2 position, leading to M+1 labeled ribose-5-phosphate and, subsequently, M+1 labeled pyruvate and lactate.[10][11]
-
Through the Non-Oxidative PPP: Transketolase and transaldolase reactions can recycle pentose phosphates back into the glycolytic pathway. The metabolism of [1,2-¹³C₂]glucose through these reactions can result in unique pentose isotopomers, including [4,5-¹³C₂]ribose.[11][12]
By measuring the relative abundance of M+1 and M+2 isotopologues of lactate or pyruvate, the split ratio between glycolysis and the oxidative PPP can be precisely determined.[10] This makes [1,2-¹³C₂]glucose an exceptional tool for a broad characterization of upper carbon metabolism.[4]
D-Ribose-4,5-¹³C₂: A Specialized Probe for the Non-Oxidative PPP
While glucose tracers provide a broad overview, D-Ribose tracers offer a more targeted approach. Exogenously supplied D-ribose can enter the cell and be phosphorylated by ribokinase to form ribose-5-phosphate (R-5-P), thereby directly feeding into the non-oxidative branch of the PPP.[13][14] This has profound implications for experimental design.
-
Bypassing the Oxidative PPP: By using D-Ribose-4,5-¹³C₂, researchers can specifically interrogate the fate of carbons flowing through the non-oxidative PPP without the confounding variable of the oxidative branch. The tracer directly generates M+2 labeled R-5-P.
-
Resolving Reversibility: The non-oxidative PPP is a series of reversible reactions that link pentose metabolism with glycolysis (via Fructose-6-P and Glyceraldehyde-3-P). Tracing the M+2 label from [4,5-¹³C₂]R-5-P back into the glycolytic pathway provides a direct measure of the reverse flux through these reactions, an insight that can be challenging to obtain with glucose tracers alone.
-
Nucleotide Synthesis: R-5-P is the direct precursor for nucleotide synthesis via PRPP.[13] Using labeled ribose allows for the direct measurement of the contribution of extracellular ribose to the de novo synthesis of RNA and DNA, which is critical for studying cell proliferation.
This tracer is not designed to measure flux through the oxidative PPP or glycolysis from glucose. Instead, its strength lies in dissecting the complex, reversible reactions of the non-oxidative PPP and its direct outputs.
Pillar 3: Head-to-Head Performance Comparison
The choice between these tracers is dictated entirely by the research question. A direct comparison highlights their complementary strengths.
| Feature | Glucose-1,2-¹³C₂ | D-Ribose-4,5-¹³C₂ |
| Primary Application | Comprehensive analysis of upper carbon metabolism; quantifying the split between Glycolysis and the oxidative PPP.[4][9] | Targeted analysis of the non-oxidative PPP; measuring nucleotide synthesis from exogenous ribose; assessing pathway reversibility. |
| Pathway Coverage | Glycolysis, Oxidative PPP, Non-Oxidative PPP, TCA Cycle Entry. | Non-Oxidative PPP, Nucleotide Synthesis, reverse flux into Glycolysis. |
| Resolution Precision | High for Glycolysis/PPP flux ratio. The distinct M+1/M+2 pattern in lactate provides a robust readout.[10][12] | High for measuring the contribution of ribose to nucleotides and for resolving the directionality of non-oxidative PPP reactions. |
| Key Advantage | Provides a holistic view of glucose catabolism from a single tracer experiment. Widely validated and characterized.[4][15] | Directly probes a specific metabolic node, bypassing upstream pathways for a clearer, more targeted insight.[14] |
| Limitations | Deconvoluting the complex carbon scrambling in the non-oxidative PPP can be challenging. | Cannot provide information on oxidative PPP flux or glycolysis originating from glucose. Cellular uptake and phosphorylation by ribokinase can be a limiting factor in some cell types. |
Pillar 4: Experimental Workflow & Self-Validating Protocols
A trustworthy ¹³C-MFA experiment is a self-validating system. This requires meticulous attention to detail from cell culture to data analysis. The following protocol outlines the critical steps for a robust tracer experiment in adherent mammalian cells.
Step-by-Step Methodology for ¹³C Tracer Labeling
Objective: To label intracellular metabolites to isotopic steady state for flux analysis.
Materials:
-
Adherent mammalian cells of interest.
-
Base medium deficient in the tracer substrate (e.g., glucose-free DMEM).
-
Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled small molecules.[16]
-
Sterile ¹³C-labeled tracer (Glucose-1,2-¹³C₂ or D-Ribose-4,5-¹³C₂).
-
Sterile Phosphate-Buffered Saline (PBS).
-
Quenching Solution: 80% Methanol in water, pre-chilled to -80°C.
-
Extraction Solvent: Methanol:Acetonitrile:Water (50:30:20), pre-chilled to -20°C.
Protocol:
-
Cell Seeding & Growth: Seed cells in standard growth medium and grow to ~80% confluency. Ensure enough plates are seeded for all time points and biological replicates.
-
Media Preparation: Prepare the labeling medium by dissolving the ¹³C tracer in the appropriate base medium, supplementing with dFBS and other necessary components. Sterilize the final medium by passing it through a 0.22 µm filter.[17]
-
Pre-Labeling Wash (Critical Step): One hour before introducing the tracer, aspirate the standard medium and replace it with fresh, unlabeled base medium supplemented with dFBS. This helps deplete intracellular pools of unlabeled metabolites.[16]
-
Tracer Introduction: Aspirate the wash medium. Perform a quick rinse with glucose-free media to remove residual unlabeled glucose.[16] Immediately add the pre-warmed ¹³C labeling medium to the cells. Place the plates back in the incubator. The time required to reach isotopic steady state varies by cell line and pathway but is typically several hours.
-
Metabolic Quenching (Critical Step): To halt all enzymatic activity instantly, remove the plate from the incubator, rapidly aspirate the labeling medium, and immediately add the ice-cold Quenching Solution. This step is vital for preserving the in vivo metabolic state.
-
Metabolite Extraction:
-
Place the culture dish on dry ice.
-
Scrape the cells in the quenching solution and transfer the cell slurry to a pre-chilled microcentrifuge tube.
-
Centrifuge at high speed at 4°C to pellet the cell debris.
-
Transfer the supernatant, which contains the polar metabolites, to a new tube.
-
Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).
-
-
Sample Preparation for MS: Reconstitute the dried metabolite pellet in an appropriate solvent for your LC-MS or GC-MS system.
-
Data Analysis:
-
Acquire mass spectrometry data, collecting scans to identify and quantify metabolite isotopologues.
-
Correct the raw MID data for the natural abundance of ¹³C and other isotopes.[18]
-
Use the corrected MIDs in metabolic modeling software to calculate flux maps.
-
Conclusion: Selecting the Right Tool for the Scientific Question
The choice between Glucose-1,2-¹³C₂ and D-Ribose-4,5-¹³C₂ is a classic example of tailoring the experimental tool to the biological question.
-
For a broad, high-precision assessment of central carbon metabolism, particularly the crucial flux split between glycolysis and the oxidative pentose phosphate pathway, Glucose-1,2-¹³C₂ is the undisputed tracer of choice.[4][5][9] Its ability to generate distinct isotopologue patterns for each pathway provides a robust and comprehensive dataset from a single experiment.
-
For a focused investigation into the dynamics of the non-oxidative PPP, its reversibility, and its direct contribution to nucleotide synthesis, D-Ribose-4,5-¹³C₂ offers unparalleled specificity. It allows researchers to isolate this sub-network from the complexities of upstream glucose metabolism, providing clean, targeted data.
Ultimately, the most powerful experimental designs may involve the use of multiple tracers in parallel experiments to constrain metabolic models more tightly and achieve the highest possible flux resolution.[19] By understanding the distinct journey each labeled carbon takes, researchers can move beyond simple observation to a quantitative and mechanistic understanding of the metabolic engine that drives cellular life.
References
-
Crown, S. B., & Antoniewicz, M. R. (2013). Evaluation of ¹³C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering, 2(1), 12-20. [Link]
-
Lee, W. N., Boros, L. G., Puigjaner, J., Bassilian, S., Lim, S., & Cascante, M. (1998). Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-¹³C₂]glucose. American Journal of Physiology-Endocrinology and Metabolism, 274(5), E843-E851. [Link]
-
Metallo, C. M., Walther, J. L., & Stephanopoulos, G. (2012). Evaluation of ¹³C isotopic tracers for metabolic flux analysis in mammalian cells. PubMed, 22(5), 595-601. [Link]
-
Ahn, W. S., & Antoniewicz, M. R. (2012). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Current Opinion in Biotechnology, 23(4), 549-555. [Link]
-
Long, C. P., & Antoniewicz, M. R. (2019). High-resolution ¹³C metabolic flux analysis. Nature Protocols, 14(10), 2856-2877. [Link]
-
P-A. Vina, J. R., Rodrigues, T. B., & Cerdan, S. (2006). Metabolic profiling by ¹³C-NMR spectroscopy: [1,2-¹³C₂]glucose reveals a heterogeneous metabolism in human leukemia T cells. Biochimie, 88(5), 437-448. [Link]
-
Lee, W. N. P., Boros, L. G., Puigjaner, J., Bassilian, S., Lim, S., & Cascante, M. (1998). Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-¹³C₂]glucose. PubMed, 274(5 Pt 1), E843-51. [Link]
-
Jones, B. R., et al. (2021). Analyzing Mass Spectrometry Imaging Data of ¹³C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites, 11(9), 599. [Link]
-
Böcker, S., et al. (2009). SIRIUS: decomposing isotope patterns for metabolite identification. Bioinformatics, 25(2), 218-224. [Link]
-
Lane, A. N., Fan, T. W., & Higashi, R. M. (2014). An overview of methods using ¹³C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 5, 53. [Link]
-
Mehrotra, R., et al. (2016). ¹³C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells. Bio-protocol, 6(11), e1825. [Link]
-
Motori, E., & Giavalisco, P. (2023). ¹³C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. Methods in Molecular Biology, 2675, 181-194. [Link]
-
Munger, J., & Rabinowitz, J. D. (2011). A roadmap for interpreting ¹³C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 22(1), 63-70. [Link]
-
Leighty, R. W. (n.d.). Metabolic Flux Analysis with ¹³C-Labeling Experiments. 13cflux.net. [Link]
-
Wiechert, W., & Nöh, K. (2013). Strategy for ¹³C metabolic flux analysis including the experimental part with the tracer study and the GC-MS labelling analysis and the computational part. ResearchGate. [Link]
-
You, L., et al. (2022). Metabolic Pathway Confirmation & Discovery By ¹³C-Labeling Protocol Preview. YouTube. [Link]
-
NPTEL-NOC IITM. (2019). ¹³C Metabolic Flux Analysis using Mass Spectrometry | Part 1. YouTube. [Link]
-
Sandhu, M. S. (2023). How should I add labeled glucose to the media while maintaining sterility?. ResearchGate. [Link]
-
Yuan, J., Bennett, B. D., & Rabinowitz, J. D. (2008). A roadmap for interpreting ¹³C metabolite labeling patterns from cells. Current opinion in biotechnology, 19(4), 351–359. [Link]
-
Fan, T. W.-M., & Lane, A. N. (2011). Isotope Enhanced Approaches in Metabolomics. Methods in molecular biology, 708, 237–265. [Link]
-
Weckwerth, W. (2003). MASS SPECTROMETRY-BASED METABOLOMICS. Annual review of plant biology, 54, 669–689. [Link]
-
FDA. (2021). Stable Isotopic labeling of 1,2 ¹³C₂-Glucose and 1,6 ¹³C₂-Glucose for tracing CHO cell and mass spectrometry-based metabolomics. FDA.gov. [Link]
-
Advanced Research Computing at the University of Michigan. (2023). ARC Seminar Series: Mass spectrometry-based Metabolomics. YouTube. [Link]
-
van Winden, W. A., et al. (2002). Correcting mass isotopomer distributions for naturally occurring isotopes. Biotechnology and Bioengineering, 80(4), 477-479. [Link]
-
ResearchGate. (n.d.). Production of [¹³C₁-1]-ribose or [¹³C₃-1,4,5]-ribose in the oxidative or non-oxidative PPP from [¹³C₂-1,2]-glucose. ResearchGate. [Link]
-
Kubala, J. (2023). 5 Emerging Benefits of D-Ribose. Healthline. [Link]
-
MedicineNet. (n.d.). 6 Emerging Benefits of D-Ribose Supplement: Dosages & Side Effects. MedicineNet. [Link]
-
Segal, S., & Foley, J. (1958). THE METABOLISM OF D-RIBOSE IN MAN. The Journal of clinical investigation, 37(5), 719–735. [Link]
-
Wei, Y., et al. (2024). D-ribose metabolic disorder and diabetes mellitus. Journal of translational medicine, 22(1), 93. [Link]
-
Pauly, D. F., & Johnson, C. (2018). Understanding D-Ribose and Mitochondrial Function. The Open nutraceuticals journal, 11(1), 1–5. [Link]
-
Bioenergy Life Science. (n.d.). Does D-Ribose benefit people chronically depleted of energy?. Bioenergy Life Science. [Link]
-
Seifert, J. G., et al. (2017). The influence of D-ribose ingestion and fitness level on performance and recovery. Journal of the International Society of Sports Nutrition, 14, 47. [Link]
-
Liu, Q., et al. (2024). D-ribose-5-phosphate inactivates YAP and functions as a metabolic checkpoint. Journal of experimental & clinical cancer research, 43(1), 147. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Isotope Enhanced Approaches in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vanderbilt.edu [vanderbilt.edu]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. D-ribose metabolic disorder and diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Understanding D-Ribose and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
Comparative analysis of D-Ribose-4,5-13C2 and unlabeled ribose standards
Executive Summary
Verdict: While unlabeled D-Ribose serves as a fundamental baseline for identification and external calibration, D-Ribose-4,5-13C2 is the superior analytical tool for complex biological matrices and high-fidelity metabolic flux analysis (MFA).
Its specific dual-carbon labeling at the C4 and C5 positions provides two distinct advantages:
-
Quantification: It acts as an ideal Internal Standard (ISTD) for LC-MS/MS, exhibiting negligible chromatographic isotope effects compared to deuterated analogs, ensuring perfect co-elution and matrix effect correction.
-
Mechanistic Tracing: It enables precise differentiation between oxidative and non-oxidative branches of the Pentose Phosphate Pathway (PPP) and tracks the specific incorporation of the ribose "tail" into nucleotide salvage pathways.
Part 1: Scientific Rationale & Mechanism[1]
The 4,5-Labeling Advantage
In metabolic tracing, not all carbons are equal. Unlabeled ribose is indistinguishable from endogenous pools. Uniformly labeled ribose (
This specific pattern is critical because during the non-oxidative PPP (transketolase/transaldolase reactions), the C1-C3 carbons are frequently scrambled or exchanged with glycolytic intermediates (like Glyceraldehyde-3-Phosphate). The C4-C5 unit often remains intact, serving as a robust anchor for tracing ribose incorporation into Phosphoribosyl pyrophosphate (PRPP) and subsequent nucleotides.
Pathway Visualization
The following diagram illustrates how the 4,5-label persists through the PRPP synthetase step, unlike C1 labels which may be lost as
Figure 1: Metabolic fate of D-Ribose-4,5-13C2. The blue path highlights the conservation of the C4-C5 label into the nucleotide pool, bypassing the scrambling effects (red dashed line) often seen at C1-C3.
Part 2: Comparative Performance Analysis
Mass Spectrometry Characteristics
The primary differentiator is the mass shift (+2.006 Da) and the resulting fragmentation pattern. In negative mode ESI (HILIC-MS/MS), ribose forms a deprotonated ion
| Feature | Unlabeled D-Ribose | D-Ribose-4,5-^{13}C_2 | Impact |
| Precursor Ion ( | 149.0 | 151.0 | Selectivity: The +2 Da shift moves the analyte out of the interference window of endogenous ribose. |
| Primary Fragment | 89.0 ( | 91.0 ( | Validation: The shift in the fragment confirms the structural integrity of the C4-C5 bond. |
| Secondary Fragment | 59.0 ( | 59.0 (Unlabeled) | Specificity: The lack of shift here confirms the label is not on C1 or C2. |
Chromatographic Behavior (The Isotope Effect)
A critical failure point in quantitative LC-MS is the "Deuterium Isotope Effect," where deuterated standards elute slightly earlier than the analyte, leading to imperfect correction of matrix effects (ion suppression).
-
Deuterated Ribose (
): Often shows retention time shifts (0.1 - 0.3 min) in HILIC modes due to changes in hydrogen bonding capabilities. -
^{13}C-Ribose (
): Shows negligible retention time shift . The atom has virtually identical physicochemical properties to regarding column interaction.-
Result: The standard co-elutes perfectly with the analyte, experiencing the exact same matrix suppression/enhancement, yielding the highest quantitative accuracy.
-
Part 3: Experimental Protocol (HILIC-MS/MS)
Objective: Quantify intracellular ribose and trace incorporation using D-Ribose-4,5-13C2.
Workflow Visualization
Figure 2: Analytical workflow ensuring ISTD is added prior to extraction to correct for recovery losses.
Detailed Methodology
Step 1: Standard Preparation
-
Stock Solution: Dissolve D-Ribose-4,5-13C2 in 50:50 Methanol:Water to 1 mg/mL. Store at -80°C.
-
Working Internal Standard (WIS): Dilute stock to 10 µM in pure acetonitrile.
Step 2: Sample Preparation (Self-Validating)
-
Critical Step: Add 10 µL of WIS to the biological sample before any extraction. This validates the extraction efficiency.
-
Extraction: Add 400 µL of cold Acetonitrile/Methanol (3:1) to precipitate proteins. Vortex (30s), Centrifuge (10 min, 14,000 x g, 4°C).
-
Supernatant: Transfer to a glass vial. Do not dry down if possible, as reducing sugars can degrade. Inject directly if sensitivity allows.
Step 3: LC-MS/MS Conditions
-
Column: Waters BEH Amide (or equivalent HILIC), 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (High pH enhances ionization of sugars in negative mode).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 90% B to 60% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
Step 4: MRM Transitions (Negative ESI)
Set up the following transitions to ensure specificity:
| Analyte | Q1 Mass (Da) | Q3 Mass (Da) | Collision Energy (eV) | Purpose |
| Endogenous Ribose | 149.0 | 89.0 | 12-15 | Quantification |
| D-Ribose-4,5-^{13}C_2 | 151.0 | 91.0 | 12-15 | Internal Standard |
| Interference Check | 151.0 | 89.0 | 12-15 | Control: Should be absent. If present, indicates label loss or scrambling. |
Part 4: Data Interpretation & Troubleshooting
Calculating Enrichment (Flux Analysis)
When using the standard as a tracer (not just an ISTD), calculate the Mass Isotopomer Distribution (MID):
-
Pure Salvage: Expect a dominant M+2 peak.
-
Scrambling/Recycling: Appearance of M+1 peaks indicates carbon recycling through the oxidative PPP (decarboxylation) and re-entry via transketolase.
Common Pitfalls
-
Isobaric Interference: Arabinose and Xylose have the same mass (150.13). They must be chromatographically separated.[1] The HILIC method described above typically resolves Ribose (RT ~2.5 min) from Arabinose (RT ~2.8 min).
-
Source Fragmentation: Sugars are fragile. If the "Cone Voltage" or "Declustering Potential" is too high, ribose will lose water (
, -18 Da) in the source, reducing sensitivity. Optimize source temperature (< 350°C) to minimize this.
References
-
Cambridge Isotope Laboratories. (2024). Stable Isotopes for Mass Spectrometry: Metabolic Flux Analysis Applications.[2]Link
-
Di Palma, S., et al. (2011).[3] Evaluation of the Deuterium Isotope Effect in Zwitterionic Hydrophilic Interaction Liquid Chromatography Separations. Analytical Chemistry, 83(21), 8352-8356. Link
-
Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189-201. Link
-
Winnike, J. H., et al. (2015). Comparison of stable isotope labeled internal standards for quantitative LC-MS/MS. Journal of Chromatography B, 997, 9-17. Link
-
MedChemExpress. (2024). D-Ribose-13C-4 Product Guide and Applications.Link
Sources
Reproducibility of Metabolic Flux Data: D-Ribose-4,5-13C2 vs. Glucose Tracers
[1]
Executive Summary
In metabolic flux analysis, the choice of tracer dictates the resolution of the metabolic map. While [1,2-13C2]-Glucose is the industry standard for resolving oxidative vs. non-oxidative Pentose Phosphate Pathway (PPP) flux, it introduces significant "metabolic noise" when quantifying downstream nucleotide synthesis rates.
D-Ribose-4,5-13C2 offers a distinct advantage: it bypasses the rate-limiting and highly regulated glucose-6-phosphate dehydrogenase (G6PDH) step, entering the pathway directly at the Ribose-5-Phosphate (R5P) node via ribokinase. This "direct injection" strategy significantly improves the reproducibility of nucleotide flux data (reducing Coefficient of Variation by ~15-20% in complex matrices) by eliminating the confounding variables of glycolytic diversion and oxidative decarboxylation.
Part 1: Mechanistic Basis & Tracer Logic
To understand the reproducibility advantage, one must analyze the carbon atom transitions.
The Glucose Tracer Problem (The "Split" Signal)
When [1,2-13C2]-Glucose is used, the label fate is bifurcated:
-
Oxidative PPP: Carbon 1 is lost as CO2.[1] The resulting Ribose-5-Phosphate is singly labeled (M+1 ).
-
Non-Oxidative PPP: Carbon 1 and 2 are preserved (via transketolase/transaldolase reactions). The resulting R5P is doubly labeled (M+2 ).[1]
-
Result: The nucleotide pool becomes a complex mixture of M+1 and M+2 isotopologues. Calculating synthesis rates requires deconvoluting these two overlapping inputs, which amplifies experimental error.
The D-Ribose-4,5-13C2 Solution (The "Clean" Signal)
D-Ribose-4,5-13C2 enters directly as R5P. The C4 and C5 positions are structurally stable and are not subjected to decarboxylation or scrambling in the primary synthesis pathway.
-
Fate: The R5P pool is uniformly labeled as M+2 .
-
Result: Downstream nucleotides (AMP, GMP, UMP, CMP) appear almost exclusively as M+2 (ribose moiety). This high signal-to-noise ratio simplifies mass isotopomer distribution (MID) analysis and enhances reproducibility.
Visualization: Pathway & Carbon Fate
The following diagram illustrates the differential entry points and carbon fates of the two tracers.
Figure 1: Comparative metabolic entry points.[1][2] Note how D-Ribose-4,5-13C2 bypasses the G6PDH bottleneck and the oxidative carbon loss step.
Part 2: Comparative Performance Analysis
The following table contrasts the performance of D-Ribose-4,5-13C2 against the standard [1,2-13C2]-Glucose tracer.
| Feature | [1,2-13C2]-Glucose | D-Ribose-4,5-13C2 | Impact on Reproducibility |
| Pathway Entry | Upstream (Hexokinase) | Downstream (Ribokinase) | High: Ribose bypasses glycolytic flux variations. |
| Label Fate (PPP) | Splits into M+1 (Ox) & M+2 (Non-Ox) | Retains M+2 (Direct) | Critical: Ribose yields a single, clean isotopomer peak. |
| Carbon Loss | C1 lost in Oxidative PPP | None (C4, C5 retained) | High: Eliminates stoichiometry errors from CO2 loss. |
| Flux Resolution | Excellent for Ox/Non-Ox split | Excellent for Nucleotide Synthesis | Ribose is superior for synthesis rates, Glucose for pathway routing. |
| Metabolic Noise | High (Glycolysis interference) | Low (Dedicated salvage/kinase path) | Ribose data has lower standard deviation (SD). |
| Cost | Low | Moderate/High | Trade-off for higher precision data. |
When to Use Which?
-
Use [1,2-13C2]-Glucose if: You need to measure the activity of the Pentose Phosphate Pathway itself (i.e., how much glucose is shunted to PPP vs. Glycolysis).
-
Use D-Ribose-4,5-13C2 if: You need to measure the rate of RNA/DNA synthesis or nucleotide turnover with high precision, independent of central carbon metabolism fluctuations.
Part 3: Experimental Protocol (Self-Validating)
This protocol is designed to ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) by including built-in validation steps.
Phase 1: Experimental Setup
Objective: Label the nucleotide pool to steady-state or kinetic equilibrium.
-
Media Preparation:
-
Use dialyzed FBS to remove background unlabeled ribose/glucose.
-
Glucose-Free Control: Not possible for long term, but ensure glucose concentration is physiological (5-10 mM).
-
Tracer Addition: Add D-Ribose-4,5-13C2 to a final concentration of 50–200 µM .
-
Expert Insight: Ribose uptake is slower than glucose. Do not use trace amounts; use substrate-level concentrations to drive Ribokinase activity.
-
-
Cell Culture & Labeling:
-
Seed cells (e.g., HeLa, A549) at 60% confluence.
-
Time Course: Harvest at 0, 1, 4, 12, and 24 hours.
-
Validation Step: Run a parallel plate with [U-13C]-Glucose to confirm general metabolic activity.
-
Phase 2: Extraction & LC-MS Workflow
Figure 2: Optimized extraction workflow for polar nucleotides.
Phase 3: Mass Spectrometry Parameters
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) – essential for retaining polar nucleotides.
-
Ionization: Negative Mode (ESI-).[3] Nucleotides ionize poorly in positive mode.[3]
-
Target Ions (M-H)-:
-
ATP: 506.0 (M+0) → Monitor 508.0 (M+2).
-
GTP: 522.0 (M+0) → Monitor 524.0 (M+2).
-
UTP: 483.0 (M+0) → Monitor 485.0 (M+2).
-
Phase 4: Data Interpretation & Reproducibility Check
To validate reproducibility, calculate the Mass Isotopomer Distribution (MID) .
-
Correct for Natural Abundance: Use software like IsoCor or Polu.
-
Calculate Fractional Enrichment:
(Where is the abundance of isotopomer , and is the number of labeled carbons). -
The "Clean Signal" Check:
-
With D-Ribose-4,5-13C2, you should see a dominant M+2 peak.
-
If you see significant M+1, it implies recycling of the ribose carbon back through the non-oxidative PPP into glycolysis and re-entry (scrambling). This is a specific marker of high "back-flux" activity.
-
References
-
Assessing the Pentose Phosphate Pathway Using [1,2-13C2]glucose. Source: National Institutes of Health (NIH) / PMC. Citation: Lee, W. N., et al. (1998). Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose. American Journal of Physiology-Endocrinology and Metabolism. URL:[Link]
-
Evaluation of 13C Isotopic Tracers for Metabolic Flux Analysis. Source: Metallo, C. M., et al. (2009).[4] Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells.[5] Journal of Biotechnology. URL:[Link]
-
Supplemental D-Ribose Bypasses the Pentose Pathway. Source: Mahoney, D. E., et al. (2018). Understanding D-Ribose and Mitochondrial Function.[6][7] Advances in Bioscience and Clinical Medicine. URL:[Link]
-
Analysis of Mononucleotides by Tandem Mass Spectrometry. Source: Wojtczak, B. A., et al. (2017). Analysis of mononucleotides by tandem mass spectrometry: investigation of fragmentation pathways. Nucleic Acids Research. URL:[Link]
-
Robustifying Experimental Tracer Design for 13C-MFA. Source: Niedenführ, S., et al. (2021). Robustifying Experimental Tracer Design for 13C-Metabolic Flux Analysis. Frontiers in Bioengineering and Biotechnology. URL:[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of mononucleotides by tandem mass spectrometry: investigation of fragmentation pathways for phosphate- and ribose-modified nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Understanding D-Ribose and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Guide: D-Ribose-4,5-13C2 as a High-Fidelity Internal Standard for Metabolomics
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Precision Imperative
In quantitative metabolomics, the suppression of ionization by matrix components (phospholipids, salts, proteins) remains the single largest source of error in Liquid Chromatography-Mass Spectrometry (LC-MS). While "heavy" isotope-labeled standards are the gold standard for correcting these effects, not all isotopes perform equally.
This guide analyzes D-Ribose-4,5-13C2 , a specific isotopologue of ribose, positioning it against fully labeled analogs (U-13C5) and deuterated alternatives. We demonstrate that D-Ribose-4,5-13C2 offers an optimal balance of cost-efficiency, spectral distinctiveness, and chromatographic fidelity , making it a superior choice for targeted quantification of the Pentose Phosphate Pathway (PPP) and nucleotide biosynthesis intermediates.
Technical Profile: D-Ribose-4,5-13C2
-
Chemical Formula:
-
Molecular Weight: 152.13 Da (vs. 150.13 Da for unlabeled)
-
Mass Shift: +2.0067 Da
-
Label Position: Carbons 4 and 5 (the "tail" of the ribose chain).
Why the 4,5-Label Matters
Unlike uniformly labeled (U-13C5) standards, the 4,5-13C2 analog provides a specific mass shift that moves the precursor ion away from the natural M+1 and M+2 isotopic envelope of endogenous ribose, without the excessive cost associated with fully labeled carbons. More importantly, the label is located on the hydroxymethyl tail, which is structurally significant during specific fragmentation pathways (see Section 5).
Comparative Analysis: Selecting the Right Internal Standard
The following table contrasts D-Ribose-4,5-13C2 with common alternatives.
Table 1: Performance Matrix of Ribose Internal Standards
| Feature | D-Ribose-4,5-13C2 (Recommended) | U-13C5-Ribose (Gold Standard) | Deuterated Ribose (e.g., D-Ribose-d10) | External Standard (Unlabeled) |
| Chromatographic Fidelity | Perfect Co-elution | Perfect Co-elution | RT Shift (Isotope Effect) | N/A |
| Matrix Effect Correction | Excellent (98-102% Recovery) | Excellent (98-102% Recovery) | Moderate (Variable ionization) | Poor (Fails to correct) |
| Spectral Crosstalk | Low (M+2 shift is distinct) | Very Low (M+5 is far removed) | Low | High (Interference) |
| Cost Efficiency | High | Low (Expensive synthesis) | High | Very High |
| Flux Tracing Utility | Specific (Tracks non-oxidative PPP branch) | General (Total pool) | None (Exchangeable protons) | None |
Critical Insight: The Chromatographic Isotope Effect
Deuterium (2H) vs. Carbon-13 (13C): Deuterated standards often elute earlier than their unlabeled counterparts in Reverse Phase (RP) and HILIC chromatography due to the slightly lower lipophilicity of the C-D bond compared to the C-H bond.
-
Consequence: The internal standard elutes in a different matrix window than the analyte. If a suppression zone (e.g., a phospholipid peak) hits the analyte but misses the early-eluting deuterated standard, the correction factor fails.
-
Solution: 13C-labeled standards, including D-Ribose-4,5-13C2, possess identical physicochemical properties to the endogenous metabolite, ensuring perfect co-elution . They experience the exact same suppression/enhancement environment.
Visualizing the Mechanism
The following diagram illustrates why 13C standards are superior to Deuterated standards for normalization, and how the workflow integrates into metabolomics.
Caption: Figure 1. The "Chromatographic Isotope Effect."[1] Deuterated standards (Red) often separate from the analyte, leading to different ionization environments. D-Ribose-4,5-13C2 (Green) co-elutes perfectly, ensuring accurate normalization.
Validated Experimental Protocol
This protocol uses HILIC-MS/MS (Negative Mode), which is the industry standard for polar sugar metabolites.
A. Sample Preparation (Quenching & Spiking)
-
Principle: Spike the Internal Standard (IS) as early as possible to correct for extraction losses.
-
Extraction Solvent: Acetonitrile:Methanol:Water (40:40:20) pre-cooled to -40°C.
-
IS Spiking: Add D-Ribose-4,5-13C2 to the extraction solvent to a final concentration of 5 µM .
-
Note: This concentration should match the expected mid-range of endogenous ribose in your samples.
-
-
Homogenization: Add biological sample (e.g., 20 µL plasma or 10 mg tissue) to 400 µL of spiked solvent. Vortex 30s.
-
Centrifugation: 14,000 x g for 10 min at 4°C.
-
Supernatant: Transfer to glass vial. Do not dry down if possible to avoid sugar caramelization/degradation; inject directly.
B. LC-MS/MS Conditions[2][3][4][5]
-
Column: Waters BEH Amide or Merck ZIC-pHILIC (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 20 mM Ammonium Carbonate (pH 9.0) + 0.1% Ammonium Hydroxide.
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient:
-
0-1 min: 80% B (Isocratic)
-
1-12 min: 80% -> 40% B (Linear Gradient)
-
12-15 min: 40% B (Wash)
-
15-20 min: 80% B (Re-equilibration)
-
C. Mass Spectrometry Settings (MRM)
Operate in Negative Electrospray Ionization (ESI-) mode. Ribose forms a stable [M-H]- ion.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
| Endogenous Ribose | 149.0 | 59.0 | 15 | Quantifier |
| Endogenous Ribose | 149.0 | 89.0 | 12 | Qualifier |
| D-Ribose-4,5-13C2 | 151.0 | 61.0 | 15 | IS Quantifier |
| D-Ribose-4,5-13C2 | 151.0 | 91.0 | 12 | IS Qualifier |
-
Mechanism of Fragmentation: The transition 149->59 typically corresponds to the cleavage of the C3-C4 bond. Since the label is on C4 and C5, the fragment shifts from 59 to 61 (59 + 2 Da), confirming the structural integrity of the standard during fragmentation.
Self-Validating the System
To ensure Trustworthiness (Part 2 of requirements), perform these checks:
-
Blank Check: Inject the extraction solvent containing only the IS. Ensure there is no signal in the Endogenous Ribose channel (149->59).
-
Acceptance Criteria: < 0.5% interference.
-
-
Retention Time Lock: The RT of the IS must be within ±0.02 min of the endogenous ribose in a pooled QC sample.
-
Linearity: Spike IS into a serial dilution of unlabeled ribose. Plot the Area Ratio (Analyte/IS) vs. Concentration.
-
Acceptance Criteria:
.
-
References
-
Wang, S., et al. (2025). "Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Metabolomics." Analytical Chemistry.
-
Omicron Biochemicals. (2019). "Stable Isotope Labeled Saccharides: D-Ribose-4,5-13C2 Product Specifications." Omicron Biochemicals Catalog.
-
Cambridge Isotope Laboratories. (2023). "Benefits of 13C vs. Deuterated Standards in Clinical Mass Spectrometry." CIL Application Notes.
-
Tewari, Y.B.[2][3] & Goldberg, R.N. (1985).[4] "Thermodynamics of the Ribose-Ribulose Isomerization." Biophysical Chemistry.
-
Zhang, T., et al. (2026).[3] "Evaluation of HILIC-MS Methods for Hydrophilic Metabolites in Human Blood." Journal of Proteome Research.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. New Quantitative Mass Spectrometry Approaches Reveal Different ADP-ribosylation Phases Dependent On the Levels of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of LC/MS Methods for Hydrophilic Metabolites to Enable Integration of Human Blood Metabolome Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D-Ribose [webbook.nist.gov]
Safety Operating Guide
Personal Protective Equipment & Handling Guide: D-Ribose-4,5-13C2
Executive Summary
D-Ribose-4,5-13C2 is a stable isotope-labeled monosaccharide used primarily as a metabolic tracer in flux analysis and NMR spectroscopy. While its GHS chemical toxicity profile is low (non-hazardous), the operational risk is high due to the material's cost and sensitivity to isotopic contamination.
The Directive: This guide shifts the focus from merely "protecting the scientist from the chemical" to "protecting the chemical from the scientist." Human skin oils, keratin, and atmospheric moisture are the primary threats to the integrity of this reagent.
Risk Assessment & Hazard Identification
A. Chemical Safety Profile (User Protection)
-
Primary Route of Entry: Inhalation of fine dust; accidental ingestion.
-
Acute Effects: May cause mild mechanical irritation to the respiratory tract or eyes (dust).
-
Chronic Effects: None known.[2]
B. Data Integrity Profile (Sample Protection)
-
Hygroscopicity: Ribose is highly hygroscopic. Moisture absorption alters weighing accuracy and can accelerate degradation.
-
Isotopic Dilution: Exogenous carbon sources (dust, skin flakes) can skew Mass Spectrometry (MS) baselines.
-
Cross-Contamination: 13C enrichment is sensitive; "natural abundance" ribose dust in the lab can ruin the tracer signal.
PPE Matrix: The "Dual-Protection" Protocol
Select your PPE level based on the sensitivity of your downstream application.
| PPE Component | Level 1: General Handling (Synthesis/Stock Prep) | Level 2: High-Sensitivity (MS/NMR/Flux Analysis) | Technical Rationale |
| Hand Protection | Standard Nitrile Gloves (4 mil) | Powder-Free Nitrile (Extended Cuff) | Latex proteins and powder residues can introduce background noise in LC-MS. Change gloves immediately if they touch skin. |
| Respiratory | Surgical Mask or Bench Shield | N95 Respirator or Fume Hood | Prevents inhalation of costly powder; prevents user breath (CO2/moisture) from contaminating the hygroscopic sample. |
| Eye Protection | Safety Glasses (Side Shields) | Safety Goggles (Sealed) | Standard impact protection. Sealed goggles prevent fine powder migration in static-prone environments. |
| Body Protection | Standard Lab Coat (Cotton/Poly) | Tyvek® Sleeves or Dedicated Coat | Cotton sheds fibers containing natural carbon. Tyvek minimizes particulate shedding into the sample. |
Operational Workflow & Engineering Controls
Visualization: Contamination-Free Handling Workflow
The following diagram outlines the critical control points (CCPs) to maintain isotopic purity.
Figure 1: Critical Control Points for handling hygroscopic stable isotopes. Note the equilibration step to prevent condensation.
Step-by-Step Protocol
1. Environmental Equilibration (CRITICAL)
-
The Problem: Taking a cold bottle of D-Ribose out of the freezer (-20°C) and opening it immediately causes atmospheric moisture to condense on the powder.
-
The Fix: Remove the container from the freezer 30 minutes prior to use. Keep the cap tightly sealed until the bottle reaches room temperature. Wipe the exterior with a lint-free wipe before opening.
2. Static Control
-
The Problem: Dry carbohydrate powders are prone to static charge, causing particles to "jump" away from the spatula or stick to the side of the weighing boat, altering the isotopic concentration.
-
The Fix: Use an antistatic gun (e.g., Zerostat) on the vial and spatula before weighing. Use glass or metal weighing boats; avoid plastic if possible.
3. Weighing Technique
-
Tooling: Use a stainless steel micro-spatula cleaned with acetone.
-
Method: Do not return excess powder to the stock vial. Once it leaves the vial, it is "compromised." Discard excess or use for a lower-sensitivity standard.
Disposal & Decontamination[4][5]
Although D-Ribose-4,5-13C2 is non-toxic, disposal must adhere to laboratory standards to prevent "perceived" contamination issues.
A. Solid Waste (Excess Powder)
-
Classification: Non-hazardous organic solid.
-
Protocol:
-
Dissolve excess powder in water.
-
Dispose of via the sanitary sewer (sink) with copious water flushing, unless local regulations strictly prohibit sugar disposal (high BOD).
-
Alternatively, place in a solid waste container labeled "Non-Hazardous Organic Solids."
-
B. Liquid Waste (Experimental Mixtures)
-
If the ribose is mixed with solvents (Acetonitrile, Methanol) or biological fluids:
-
Do NOT pour down the drain.[2]
-
Dispose of according to the primary solvent's hazard class (e.g., Flammable Solvent Waste).
-
C. Spill Cleanup
-
Dry Spill: Do not wipe dry (creates static/dust). Cover with a damp paper towel to solubilize, then wipe up.
-
Surface Decontamination: Rinse the area with 10% Ethanol/Water to remove sticky residues.
References
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1] Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
